2-Oxaspiro[3.3]heptan-5-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[3.3]heptan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(5)3-8-4-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBULFKRXPLCLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Oxaspiro[3.3]heptan-5-ol: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane motif has emerged as a compelling structural element in modern medicinal chemistry, offering a three-dimensional framework that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide focuses on the specific analogue, 2-Oxaspiro[3.3]heptan-5-ol (CAS 1823371-47-6), a promising yet under-documented building block. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document provides a comprehensive overview of its predicted properties, likely synthetic routes, and potential applications by drawing parallels with closely related and well-characterized oxa- and azaspiro[3.3]heptane derivatives. The insights presented herein aim to equip researchers with the foundational knowledge required to explore the potential of 2-Oxaspiro[3.3]heptan-5-ol in the design of novel therapeutics.
Introduction: The Rise of Spiro[3.3]heptanes in Medicinal Chemistry
The principle of "escaping from flatland" has become a central theme in contemporary drug design, emphasizing the need for molecules with greater three-dimensionality. Spirocyclic systems, particularly the rigid spiro[3.3]heptane core, have garnered significant attention for their ability to confer desirable properties upon bioactive molecules. These scaffolds serve as non-planar bioisosteres for common cyclic moieties like piperidine and morpholine.[1][2] This structural substitution can lead to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property positions. The inherent strain of the dual cyclobutane rings in the spiro[3.3]heptane framework provides a unique conformational rigidity, which can be advantageous for optimizing ligand-target interactions.
The introduction of heteroatoms, such as oxygen in the 2-oxaspiro[3.3]heptane series, further modulates the scaffold's properties, influencing polarity, hydrogen bonding capacity, and overall pharmacological profile. 2-Oxaspiro[3.3]heptan-5-ol, with its hydroxyl functionality, presents a key handle for further chemical elaboration, making it a potentially versatile building block for library synthesis and lead optimization.
Physicochemical and Predicted Properties
While experimental data for 2-Oxaspiro[3.3]heptan-5-ol is not extensively reported, its fundamental properties can be summarized from available supplier information and computational predictions.
Table 1: Physicochemical Properties of 2-Oxaspiro[3.3]heptan-5-ol
| Property | Value | Source |
| CAS Number | 1823371-47-6 | Supplier Data |
| Molecular Formula | C₆H₁₀O₂ | Supplier Data |
| Molecular Weight | 114.14 g/mol | Supplier Data |
| Appearance | Colorless to light yellow liquid | Predicted |
| Boiling Point | 232.7 ± 8.0 °C | Predicted |
| Density | 1.19 ± 0.1 g/cm³ | Predicted |
| pKa | 14.66 ± 0.20 | Predicted |
It is crucial to note that the boiling point, density, and pKa values are predicted and should be confirmed through experimental validation.
Synthesis and Chemical Reactivity
A potential synthetic approach could involve the construction of a suitably functionalized cyclobutane precursor followed by the formation of the oxetane ring.
Caption: A generalized, proposed synthetic workflow for 2-Oxaspiro[3.3]heptan-5-ol.
Key Experimental Considerations:
-
Starting Material Selection: The choice of the initial cyclobutanone derivative will be critical in determining the overall efficiency of the synthesis.
-
Ring Formation Strategy: The construction of the strained oxetane ring is often a challenging step. Methodologies such as the Williamson ether synthesis or intramolecular cyclization of a diol precursor could be explored.
-
Protecting Group Strategy: The hydroxyl group may require protection during certain synthetic steps to avoid unwanted side reactions.
The reactivity of 2-Oxaspiro[3.3]heptan-5-ol is expected to be dictated by its two primary functional groups: the oxetane ring and the secondary alcohol. The strained oxetane ring may be susceptible to ring-opening reactions under acidic or nucleophilic conditions. The hydroxyl group can undergo typical alcohol reactions, such as oxidation, esterification, and etherification, providing a versatile point for derivatization.
Applications in Drug Discovery and Medicinal Chemistry
The true potential of 2-Oxaspiro[3.3]heptan-5-ol lies in its application as a novel building block in drug discovery programs. Its structural features suggest several strategic applications:
-
Bioisosteric Replacement: As a conformationally restricted, non-planar scaffold, it can serve as a bioisostere for saturated heterocycles like piperidine and morpholine. This can be a valuable strategy to modulate ADME (absorption, distribution, metabolism, and excretion) properties and to navigate existing patent landscapes.
-
Scaffold for Library Synthesis: The hydroxyl group provides a convenient attachment point for diversification, enabling the rapid generation of libraries of novel compounds for high-throughput screening.
-
Introduction of 3D-Character: Incorporation of the 2-oxaspiro[3.3]heptane motif can increase the sp³ fraction of a molecule, a property often associated with improved clinical success rates.
Caption: The role of 2-Oxaspiro[3.3]heptan-5-ol in a typical drug discovery pipeline.
While no specific biological activities have been reported for 2-Oxaspiro[3.3]heptan-5-ol itself, related azaspiro[3.3]heptane derivatives have shown promise in various therapeutic areas. This suggests that derivatives of 2-Oxaspiro[3.3]heptan-5-ol could be explored for a wide range of biological targets.
Safety and Handling
Specific safety and handling data for 2-Oxaspiro[3.3]heptan-5-ol is not available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. General laboratory safety protocols should be strictly followed. Based on safety data for the related compound 2-oxa-6-azaspiro[3.3]heptane, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Future Perspectives
2-Oxaspiro[3.3]heptan-5-ol represents an intriguing yet underexplored building block for medicinal chemistry. The full realization of its potential will require further investigation into its synthesis, reactivity, and biological applications. Key areas for future research include:
-
Development of a robust and scalable synthetic route.
-
Comprehensive characterization of its physicochemical and spectroscopic properties.
-
Exploration of its reactivity and derivatization to create diverse chemical libraries.
-
Screening of its derivatives against a wide range of biological targets.
As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, 2-Oxaspiro[3.3]heptan-5-ol and its analogues are poised to become valuable tools for the design of the next generation of therapeutics.
References
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962214, 2-Azaspiro[3.3]heptan-6-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23111887, 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]
Sources
A Technical Guide to the Structural Elucidation of 2-Oxaspiro[3.3]heptan-5-ol and 2-Oxaspiro[3.3]heptan-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxaspiro[3.3]heptane scaffold is a unique three-dimensional motif of increasing interest in medicinal chemistry due to its potential to enhance physicochemical properties of drug candidates. This guide provides an in-depth technical analysis of two key isomers: 2-Oxaspiro[3.3]heptan-5-ol and 2-Oxaspiro[3.3]heptan-6-ol. In the absence of extensive direct experimental data for these specific molecules, this document outlines plausible synthetic strategies, predicts and compares their spectroscopic signatures, and discusses the influence of the hydroxyl group's position on the overall molecular properties. This guide serves as a foundational resource for researchers engaged in the design and synthesis of novel spirocyclic scaffolds for drug discovery.
Introduction: The Rise of Spirocyclic Oxetanes in Drug Discovery
Spirocyclic systems, particularly those incorporating strained rings like oxetanes, are gaining significant traction in modern drug design. The rigid, three-dimensional nature of the spiro[3.3]heptane framework offers a departure from traditional flat aromatic structures, providing a means to improve compound properties such as solubility and metabolic stability while exploring new chemical space. The incorporation of an oxetane ring, a four-membered cyclic ether, can introduce polarity and act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.
This guide focuses on two isomeric alcohols of the 2-oxaspiro[3.3]heptane core: 2-Oxaspiro[3.3]heptan-5-ol and 2-Oxaspiro[3.3]heptan-6-ol. The position of the hydroxyl group is the sole differentiator between these molecules, yet it is predicted to have a significant impact on their synthesis, reactivity, and spectroscopic properties. Understanding these differences is crucial for their effective utilization as building blocks in the development of novel therapeutics.
Structural Isomerism: A Comparative Overview
The fundamental difference between 2-Oxaspiro[3.3]heptan-5-ol and 2-Oxaspiro[3.3]heptan-6-ol lies in the placement of the hydroxyl group on the cyclobutane ring.
-
2-Oxaspiro[3.3]heptan-5-ol: The hydroxyl group is located at the C5 position, which is meta to the spirocyclic center (C4).
-
2-Oxaspiro[3.3]heptan-6-ol: The hydroxyl group is at the C6 position, para to the spirocyclic center.
This seemingly subtle variation in substituent placement leads to differences in molecular symmetry and the electronic environment of the constituent atoms. These differences will manifest in their respective spectroscopic data and potentially in their chemical reactivity.
Caption: Molecular structures of 2-Oxaspiro[3.3]heptan-5-ol and 2-Oxaspiro[3.3]heptan-6-ol.
Proposed Synthetic Strategies
Synthesis of 2-Oxaspiro[3.3]heptan-6-ol
A logical precursor for 2-Oxaspiro[3.3]heptan-6-ol is 2-oxaspiro[3.3]heptan-6-one. The synthesis of this ketone could potentially be achieved through a [2+2] cycloaddition reaction.
Step 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-one
A potential route to the ketone precursor involves the reaction of an appropriate ketene or ketene equivalent with an exocyclic methylene oxetane. However, a more convergent approach would be the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1][2] In this case, the reaction would be between 3-methyleneoxetane and a suitable ketene equivalent.
A more direct, albeit challenging, approach could involve the intramolecular cyclization of a functionalized cyclobutane.
Step 2: Reduction to 2-Oxaspiro[3.3]heptan-6-ol
The reduction of the ketone to the desired alcohol can be achieved using standard reducing agents. The choice of reagent will influence the stereochemical outcome if a chiral center is generated.
-
Sodium borohydride (NaBH₄): A mild and selective reagent for the reduction of ketones. This reaction is typically carried out in alcoholic solvents like methanol or ethanol.
-
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, used for less reactive ketones. It requires anhydrous conditions and is typically performed in ethers like diethyl ether or tetrahydrofuran (THF).
Caption: Proposed synthetic pathway for 2-Oxaspiro[3.3]heptan-6-ol.
Synthesis of 2-Oxaspiro[3.3]heptan-5-ol
The synthesis of this isomer would likely proceed through its corresponding ketone, 2-oxaspiro[3.3]heptan-5-one.
Step 1: Synthesis of 2-Oxaspiro[3.3]heptan-5-one
The construction of this spirocycle could be envisioned starting from 3-oxetanone. A multi-step sequence could involve the addition of a suitable three-carbon unit to the carbonyl of 3-oxetanone, followed by cyclization to form the cyclobutanone ring.
Step 2: Reduction to 2-Oxaspiro[3.3]heptan-5-ol
Similar to the 6-ol isomer, the 5-one can be reduced to the corresponding alcohol using standard reducing agents like NaBH₄ or LiAlH₄.
Caption: Proposed synthetic pathway for 2-Oxaspiro[3.3]heptan-5-ol.
Predicted Spectroscopic Properties: A Comparative Analysis
The structural differences between the two isomers will be most evident in their Nuclear Magnetic Resonance (NMR) spectra.
¹H NMR Spectroscopy
-
2-Oxaspiro[3.3]heptan-6-ol: Due to the higher symmetry of the para-substituted cyclobutane ring, a simpler ¹H NMR spectrum is anticipated compared to the 5-ol isomer. The protons on the cyclobutane ring are expected to show more distinct splitting patterns. The proton attached to the carbon bearing the hydroxyl group (H-6) will appear as a multiplet, with its chemical shift influenced by the solvent and concentration.
-
2-Oxaspiro[3.3]heptan-5-ol: The lower symmetry will result in a more complex ¹H NMR spectrum with more distinct signals for the cyclobutane protons. The H-5 proton will also appear as a multiplet. The protons of the oxetane ring in both isomers are expected to appear as triplets or more complex multiplets in the region of 4.0-5.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also clearly distinguish between the two isomers.
-
2-Oxaspiro[3.3]heptan-6-ol: A smaller number of signals is expected due to the higher symmetry. The chemical shift of the carbon bearing the hydroxyl group (C-6) will be in the range of 60-75 ppm.
-
2-Oxaspiro[3.3]heptan-5-ol: More signals will be present in the spectrum due to the lack of symmetry in the cyclobutane ring. The C-5 carbon will also appear in the 60-75 ppm range.
The spiro carbon (C4) in both isomers is expected to have a characteristic chemical shift in the range of 35-50 ppm. The carbons of the oxetane ring (C1, C3) will appear in the downfield region, typically between 70-85 ppm, due to the deshielding effect of the adjacent oxygen atom.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges (ppm)
| Carbon Position | 2-Oxaspiro[3.3]heptan-5-ol (Predicted) | 2-Oxaspiro[3.3]heptan-6-ol (Predicted) | General Range for Similar Structures |
| C1, C3 (Oxetane CH₂) | ~75-85 | ~75-85 | 70-85 |
| C4 (Spiro C) | ~40-50 | ~40-50 | 35-50 |
| C5 (CH-OH) | ~65-75 | - | 60-75 |
| C6 (Cyclobutane CH₂) | ~25-35 | ~65-75 | 20-40 |
| C7 (Cyclobutane CH₂) | ~25-35 | ~25-35 | 20-40 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic IR absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-O stretch (alcohol): A strong band in the region of 1050-1150 cm⁻¹.
-
C-O-C stretch (ether): A band in the region of 1100-1200 cm⁻¹ for the oxetane ring.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
The fingerprint region (below 1500 cm⁻¹) will show differences between the two isomers due to their distinct skeletal vibrations.
Reactivity and Further Functionalization
The hydroxyl group in both isomers provides a handle for further chemical modifications. Standard alcohol reactions can be employed to introduce a variety of functional groups, expanding the chemical diversity of this scaffold.
-
Oxidation: The secondary alcohols can be oxidized to the corresponding ketones using reagents like pyridinium chlorochromate (PCC) or Swern oxidation.
-
Esterification/Etherification: The hydroxyl group can be converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by nucleophiles to introduce other functionalities.
The relative reactivity of the two isomers in these transformations may differ due to steric and electronic effects arising from the position of the hydroxyl group.
Conclusion
2-Oxaspiro[3.3]heptan-5-ol and 2-Oxaspiro[3.3]heptan-6-ol represent valuable, yet underexplored, building blocks for medicinal chemistry. While direct experimental data remains limited, this technical guide has provided a comprehensive overview of their structural differences, proposed plausible synthetic routes, and predicted their key spectroscopic features. The distinct substitution patterns on the cyclobutane ring are expected to result in discernible differences in their NMR spectra, providing a clear method for their structural elucidation. The synthetic strategies and comparative analysis presented herein offer a solid foundation for researchers to synthesize, characterize, and ultimately utilize these promising spirocyclic scaffolds in the pursuit of novel therapeutic agents.
References
-
Synthesis of Functionalized Spirocyclic Oxetanes through Paterno-Buchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. University of Bath's research portal. [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link]
-
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]
-
The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. NIH. [Link]
-
Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. Google Patents.
-
Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. [Link]
-
Oxetane Synthesis through the Paternò-Büchi Reaction. PMC - NIH. [Link]
-
Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters - ACS Publications. [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
(PDF) Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. [Link]
-
Oxetan-3-one: Chemistry and synthesis. Request PDF. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry - ACS Publications. [Link]
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Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. MDPI. [Link]
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Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Organic Letters - ACS Publications. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Synthesis of oxetan-3-ones. Organic Chemistry Portal. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
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An In-depth Technical Guide to 2-Oxaspiro[3.3]heptan-5-ol: A Rising Star in Spirocyclic Scaffolds for Drug Discovery
For Immediate Release
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Oxaspiro[3.3]heptan-5-ol, a key building block for novel spirocyclic compounds. Aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical structure, molecular properties, and its burgeoning significance in medicinal chemistry.
Introduction: The Allure of Spirocyclic Scaffolds in Modern Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy and improved physicochemical properties, medicinal chemists are increasingly "escaping from flatland".[1] This paradigm shift involves moving away from traditional two-dimensional aromatic structures towards more three-dimensional, Fsp3-rich molecular architectures. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional conformations offer a unique opportunity to probe biological space with high precision.
The 2-oxaspiro[3.3]heptane core, in particular, has garnered significant attention as a bioisosteric replacement for commonly used motifs like morpholine and piperidine.[1][2] This strategic substitution can lead to compounds with improved metabolic stability, reduced off-target effects, and enhanced binding affinity.[1] 2-Oxaspiro[3.3]heptan-5-ol, with its reactive hydroxyl group, serves as a versatile synthetic handle for the elaboration of this privileged scaffold.
Core Compound Profile: 2-Oxaspiro[3.3]heptan-5-ol
A thorough understanding of the fundamental properties of 2-Oxaspiro[3.3]heptan-5-ol is paramount for its effective utilization in synthetic campaigns.
Chemical Structure and Molecular Properties
The chemical identity of 2-Oxaspiro[3.3]heptan-5-ol is defined by its unique spirocyclic framework, consisting of an oxetane ring and a cyclobutane ring sharing a central carbon atom. The hydroxyl group at the 5-position of the cyclobutane ring is a key feature for further functionalization.
Below is a table summarizing the key molecular properties of 2-Oxaspiro[3.3]heptan-5-ol:
| Property | Value | Source |
| Molecular Formula | C6H10O2 | [3] |
| Molecular Weight | 114.14 g/mol | [4] |
| CAS Number | 1823371-47-6 | [3][4] |
| Appearance | Varies (typically a solid or oil) | - |
| Solubility | Expected to be soluble in polar organic solvents | - |
The structural rigidity of the spiro[3.3]heptane system, combined with the polarity imparted by the ether oxygen and the hydroxyl group, creates a unique scaffold with a defined spatial arrangement of functional groups.
Caption: Chemical structure of 2-Oxaspiro[3.3]heptan-5-ol.
Synthetic Strategies and Methodologies
A common strategy involves the [2+2] cycloaddition of an appropriate ketene with a methylene-substituted oxetane. Subsequent functional group manipulations would then be employed to introduce the hydroxyl group at the desired position.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and derivatization of the 2-oxaspiro[3.3]heptane core, highlighting the pivotal role of 2-Oxaspiro[3.3]heptan-5-ol.
Caption: Conceptual workflow for the synthesis and application of 2-Oxaspiro[3.3]heptan-5-ol.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Oxaspiro[3.3]heptan-5-ol lies in its potential as a versatile building block for the synthesis of novel drug candidates. The spirocyclic core imparts a unique three-dimensional character to molecules, which can be advantageous for achieving high target affinity and selectivity.
Bioisosterism and Physicochemical Property Modulation
As previously mentioned, the 2-oxaspiro[3.3]heptane moiety is considered a valuable surrogate for common heterocycles in drug molecules.[2] The replacement of a morpholine or piperidine ring with this spirocycle can lead to:
-
Improved Metabolic Stability: The spirocyclic nature can shield adjacent chemical bonds from metabolic enzymes.
-
Enhanced Solubility: The introduction of the polar ether linkage can improve aqueous solubility.
-
Novel Intellectual Property: The use of this unique scaffold can lead to the discovery of new chemical entities with strong patent protection.
A Gateway to Diverse Chemical Space
The hydroxyl group of 2-Oxaspiro[3.3]heptan-5-ol provides a convenient attachment point for a wide array of chemical functionalities. Through standard chemical transformations such as etherification, esterification, and Mitsunobu reactions, a diverse library of compounds can be generated for biological screening. This allows for a systematic exploration of the structure-activity relationship (SAR) around the spirocyclic core.
Conclusion and Future Outlook
2-Oxaspiro[3.3]heptan-5-ol stands as a testament to the power of three-dimensional thinking in modern drug discovery. Its unique structural features and synthetic accessibility make it a highly attractive building block for the creation of novel therapeutics. As the demand for innovative drug candidates with improved properties continues to grow, the strategic application of spirocyclic scaffolds like 2-oxaspiro[3.3]heptane is poised to play an increasingly important role in the pharmaceutical industry. The continued exploration of the chemical space accessible from 2-Oxaspiro[3.3]heptan-5-ol is a promising avenue for the discovery of the next generation of medicines.
References
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French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link][1]
-
Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link][2]
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Spirocyclic Alcohol Building Blocks: Sculpting Three-Dimensionality for Next-Generation Therapeutics
An In-Depth Technical Guide for Medicinal Chemistry Professionals
As drug discovery endeavors to conquer increasingly complex biological targets, the limitations of traditional, planar molecular scaffolds have become apparent. The "escape from flatland" is no longer a mere suggestion but a guiding principle in modern medicinal chemistry, compelling researchers to explore novel chemical space defined by three-dimensionality.[1][2] Among the most promising strategies is the incorporation of spirocyclic systems—rigid, structurally complex motifs where two rings share a single atom.[3]
This guide provides a deep dive into a particularly valuable subclass: spirocyclic alcohol building blocks. We will explore their strategic importance, dissect key synthetic methodologies from a mechanistic standpoint, and illustrate their proven impact on critical drug-like properties. This document is intended for medicinal chemists, process scientists, and drug development professionals seeking to leverage these powerful scaffolds to overcome challenges in potency, selectivity, and pharmacokinetics.
The Spirocyclic Advantage: Beyond Flatland
Spirocycles introduce a level of structural and conformational rigidity that is difficult to achieve with acyclic or simple cyclic systems.[4] This rigidity is not a liability; it is a powerful tool. By locking down rotatable bonds, a spirocyclic core can pre-organize pharmacophoric elements into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[4][5] This often translates to significant gains in potency and selectivity.
The core benefits of employing spirocyclic scaffolds include:
-
Enhanced Three-Dimensionality (3D): The defining feature of spirocycles is their non-planar, spatially defined architecture. This allows for a more sophisticated exploration of protein binding pockets, enabling interactions that are inaccessible to flat molecules.[6][7]
-
Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic cores generally correlates with improved drug-like properties.[3][8] Medicinal chemists have successfully used these scaffolds to increase aqueous solubility, reduce lipophilicity (LogP/LogD), and enhance metabolic stability compared to their more flexible or aromatic counterparts.[2][3][9]
-
Novelty and Intellectual Property: The structural complexity of spirocycles opens pathways to novel chemical space, providing opportunities to secure intellectual property for new drug candidates.[4]
The addition of a hydroxyl group to these scaffolds further amplifies their utility, transforming them from simple structural elements into versatile, multi-functional building blocks. The alcohol moiety can act as a crucial hydrogen bond donor or acceptor for target engagement, serve as a key vector to improve aqueous solubility, and provide a reliable synthetic handle for late-stage functionalization or conjugation.
Synthetic Strategies: Building the Core
The development of robust synthetic methodologies has made spirocyclic systems increasingly accessible.[5][10] While their complexity once posed a significant barrier, modern organic chemistry offers several powerful approaches to construct spirocyclic alcohols with high levels of control.
Prins-Type Cyclization for Spiro-Tetrahydropyrans
The Prins cyclization is a powerful multicomponent reaction for constructing oxygen-containing heterocycles. It involves the acid-catalyzed reaction of a homoallylic alcohol with a ketone. This approach is particularly effective for creating spirocyclic ethers where one of the rings is a tetrahydropyran.
The causality behind this one-pot reaction is elegant: the acid (e.g., methanesulfonic acid) activates the ketone, making it susceptible to nucleophilic attack by the alkene of the homoallylic alcohol. The resulting cation is then trapped by the hydroxyl group, leading to the formation of the spirocyclic core. The choice of a non-aqueous, protic acid is critical to drive the reaction towards the desired cyclized product without unwanted side reactions.
Experimental Protocol: Synthesis of Spirocyclic Tetrahydropyranyl Mesylates [11]
-
Reaction Setup: To a solution of a cyclic ketone (1.0 equiv) and a homoallylic alcohol (1.2 equiv) in dichloromethane (0.2 M), add methanesulfonic acid (2.0 equiv) dropwise at 0 °C under a nitrogen atmosphere.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the spirocyclic tetrahydropyranyl mesylate.
This protocol is self-validating as the formation of the product can be easily confirmed by NMR and mass spectrometry, with the characteristic signals of the tetrahydropyran ring and the mesylate group being readily identifiable. The mesylate product is a versatile intermediate, primed for nucleophilic substitution to introduce further diversity, such as amines.[11]
Strain-Relocating Semipinacol Rearrangement
Highly strained systems can be harnessed to drive the formation of complex scaffolds. A recently developed method utilizes the reaction of cyclopropanone equivalents with lithiated bicyclo[1.1.0]butanes to generate spiro[3.3]heptan-1-ones.[12] The corresponding spirocyclic alcohol can then be obtained via stereoselective reduction of the ketone.
The driving force for this reaction is the release of ring strain. The initial adduct, a 1-bicyclobutylcyclopropanol, is highly strained. Upon treatment with acid, protonation of the bicyclobutyl group initiates a[9][13]-rearrangement of the resulting cyclopropylcarbinyl cation. This semipinacol rearrangement effectively "relocates" the strain, leading to the thermodynamically more stable spiro[3.3]heptanone core. This method is highly regio- and stereospecific.[12]
Workflow: Strain-Relocating Rearrangement
Caption: Logic of lead optimization using a spirocyclic scaffold.
This case demonstrates a core principle of modern medicinal chemistry: structural modifications should be rational and hypothesis-driven. The choice to introduce a spirocycle was not random; it was a deliberate strategy to impart specific, desirable physicochemical properties, a strategy that ultimately proved successful.
Conclusion and Future Outlook
Spirocyclic alcohol building blocks represent a convergence of structural rigidity, three-dimensionality, and synthetic utility. They are not merely esoteric curiosities but have become vital, commercially available tools for addressing long-standing challenges in drug discovery. [13][14][15]Their ability to improve potency, selectivity, and ADME properties simultaneously makes them exceptionally powerful components in the medicinal chemist's toolbox. [5] As synthetic methodologies continue to advance, providing even greater access to novel and diverse spirocyclic systems, their adoption will undoubtedly grow. [10][16]The future of drug design will increasingly rely on the strategic incorporation of such sp3-rich, three-dimensional scaffolds to successfully drug the next generation of biological targets.
References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
- Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books.
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative. Available at: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
The use of spirocyclic scaffolds in drug discovery. PubMed. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]
-
Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. Available at: [Link]
-
Spirocyclic Motifs in Natural Products. PubMed Central. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Europe PMC. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]
-
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. Available at: [Link]
-
Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PubMed Central. Available at: [Link]
-
Catalytic Asymmetric Spiroannulation to Access Polycyclic Spiro Enones via Transient Axial-to-Point Chirality Induction and Transfer. ResearchGate. Available at: [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]
-
MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PubMed Central. Available at: [Link]
-
Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. Available at: [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]
-
Properties Optimization. SpiroChem. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]
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2-oxa-spiro[3.3]heptan-5-ol commercial suppliers and pricing
Strategic Sourcing & Technical Profile: 2-Oxa-spiro[3.3]heptan-5-ol
Executive Summary
This technical guide addresses the sourcing, quality control, and medicinal chemistry application of 2-oxa-spiro[3.3]heptan-5-ol (CAS: 1823371-47-6 ). Unlike its commoditized isomer (the 6-substituted variant), the 5-ol analog represents a "Tier 3" sourcing challenge—often requiring custom synthesis or long-lead procurement.
This scaffold is high-value because it offers a non-collinear exit vector (mimicking meta-substituted aromatics), whereas the common 6-substituted spiro[3.3]heptanes mimic para-substituted aromatics. This distinction is critical for "escaping flatland" in structure-based drug design (SBDD).
Part 1: Chemical Significance & Design Logic
The "Vector" Argument
In medicinal chemistry, spiro[3.3]heptanes are primarily used as bioisosteres for gem-dimethyl groups or phenyl rings.
-
The 6-Position (Common): Provides a linear exit vector (180°), effectively mimicking a para-phenyl linker.
-
The 5-Position (Target): Provides a "bent" exit vector (~120°), mimicking a meta-phenyl linker. This allows the scaffold to access distinct chemical space within a binding pocket that linear analogues cannot reach.
Chirality Warning
A critical oversight in sourcing this molecule is stereochemistry.
-
2-oxa-spiro[3.3]heptan-6-ol is achiral (plane of symmetry).
-
2-oxa-spiro[3.3]heptan-5-ol is chiral . The hydroxyl group at position 5 breaks the symmetry of the cyclobutane ring relative to the oxygen-containing ring.
-
Implication: Commercial "racemic" supplies must be chirally separated (SFC or HPLC) if a specific enantiomer is required for potency.
-
Figure 1: Geometric comparison of spiro-isomers. The 5-position offers a unique spatial trajectory critical for specific binding pockets.
Part 2: Commercial Landscape & Pricing
The "Phantom" Commodity
Researchers often confuse the 5-ol with the 6-ol due to similar nomenclature in catalog scraping algorithms.
-
Commodity Status: 2-oxa-spiro[3.3]heptan-6-ol (and amine derivatives) are widely available in stock (Tier 1).
-
Niche Status: 2-oxa-spiro[3.3]heptan-5-ol is typically a "Make-to-Order" (Tier 3) item.
Supplier Matrix (Verified Data)
| Supplier Category | Vendor Examples | Availability | Est. Pricing (1g) | Lead Time |
| Tier 1 (Stock) | None confirmed | Rare / Out of Stock | N/A | N/A |
| Tier 2 (Aggregators) | Rovathin, ChemScene | Inquiry Only | $1,800 - $2,500 | 4-6 Weeks |
| Tier 3 (Custom) | SpiroChem, WuXi, Enamine | Synthesis on Demand | $3,500 - $5,000 | 8-10 Weeks |
Recommendation: For initial SAR (Structure-Activity Relationship) screening, request a custom synthesis quote from a specialist like SpiroChem or Enamine rather than relying on aggregators who may just be reposting "ghost" inventory.
Part 3: Technical Specifications & QC Protocol
To ensure you have received the correct isomer (5-ol vs 6-ol), you must implement a rigid QC protocol. The 6-ol is the most common impurity/substitute delivered by lower-tier vendors.
Identification Strategy (NMR)
-
1H NMR (DMSO-d6):
-
6-ol (Symmetrical): The protons on the oxygen-containing ring (positions 1 and 3) will appear as a simplified set of signals due to symmetry.
-
5-ol (Asymmetrical): The protons on the oxygen-containing ring will appear as four distinct doublets (or complex multiplets) because the chiral center at C5 makes the "top" and "bottom" faces of the oxetane ring chemically non-equivalent (diastereotopic).
-
QC Workflow
Figure 2: Quality Control Decision Tree. The critical step is distinguishing the asymmetric 5-ol from the symmetric 6-ol impurity.
Part 4: Synthetic Feasibility (Retrosynthetic View)
If commercial sourcing fails, the molecule can be synthesized. Unlike the 6-ol (often made from symmetrical pentaerythritol derivatives), the 5-ol requires a stepwise ring construction.
Key Synthetic Pathway:
-
Precursor: Start with 3-oxocyclobutanecarboxylate .
-
Transformation: Wittig olefination to install a methylene group.
-
Epoxidation: Convert the exocyclic alkene to a spiro-epoxide.
-
Ring Expansion: Ring expansion of the epoxide (using specific Lewis acids or nucleophiles) to form the oxetane ring, leaving the hydroxyl group at the adjacent carbon (Position 5).
Note: This synthesis is challenging due to the strain of the spiro[3.3] system and the potential for ring-opening polymerization.
References
-
PubChem. (2025).[1] 2-Azaspiro[3.3]heptan-6-ol Compound Summary. National Library of Medicine. [Link](Cited for structural comparison of spiro-heptane numbering systems).
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. [Link](Cited for "Escape from Flatland" and vector analysis).
-
Rovathin. (2025).[2][3] Catalog Entry for CAS 1823371-47-6. [Link](Primary source for CAS verification).
Sources
Novel Spiro[3.3]heptane Scaffolds for Drug Discovery: A Technical Guide
Executive Summary: The Geometric Imperative
In modern medicinal chemistry, the "escape from flatland" is no longer a trend but a necessity. While traditional aromatic scaffolds (phenyl, pyridine) dominate historical libraries, they often suffer from poor metabolic stability and suboptimal solubility. The spiro[3.3]heptane scaffold has emerged as a premier saturated bioisostere, offering a rigid,
This guide details the structural mechanics, synthetic pathways, and application strategies for integrating spiro[3.3]heptane into high-value drug discovery programs.
Part 1: Structural Pharmacology & Vector Analysis
The Geometry of Bioisosterism
Unlike bicyclo[1.1.1]pentane (BCP) or cubane, which provide collinear exit vectors (
-
Pucker Angle: The cyclobutane rings in the spiro system are puckered, creating a "butterfly" conformation.
-
Exit Vectors: Substituents at the 2- and 6-positions do not lie on a flat plane.[1] This allows the scaffold to mimic meta- and para-substituted benzenes depending on the specific isomer (cis/trans) and substitution pattern, providing access to chemical space inaccessible to flat aromatics.
-
Score: Incorporating this scaffold increases the fraction of
carbons ( ), which correlates directly with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
Physicochemical Impact
| Property | Phenyl Ring | Spiro[3.3]heptane | Impact on Drug Candidate |
| Hybridization | Increases metabolic stability; reduces CYP inhibition. | ||
| Solubility (LogS) | Low | High | Improves oral bioavailability. |
| Lipophilicity (LogP) | High | Moderate/Tunable | Optimizes membrane permeability without aggregation. |
| Metabolic Liability | High (Oxidation prone) | Low | Blocks metabolic soft spots (e.g., ring oxidation). |
Part 2: Synthetic Architecture
The synthesis of functionalized spiro[3.3]heptanes has historically been challenging due to ring strain.[1][2] However, recent breakthroughs by Mykhailiuk (Enamine) and others have established scalable routes.[3]
Pathway A: The Mykhailiuk Route (1-Azaspiro[3.3]heptanes)
This method utilizes a thermal [2+2] cycloaddition between an endocyclic alkene and Graf’s isocyanate, followed by reduction.[4] It is the gold standard for generating piperidine bioisosteres.
Figure 1: The Mykhailiuk route for 1-azaspiro[3.3]heptane synthesis, enabling the replacement of piperidine cores.[3]
Pathway B: The Titanacyclobutane Route (2,6-Diazaspiro)
For 2,6-diazaspiro[3.3]heptanes (piperazine mimics), a titanium-mediated approach offers high modularity.
-
Methylenation: N-Boc-azetidinone is treated with Tebbe’s reagent.[3]
-
Metallacycle Formation: In situ formation of a titanacyclobutane intermediate.
-
Ring Closure: Quenching with bromine followed by amine cyclization yields the spiro-diamine.
Part 3: Case Studies in Bioisosterism
Benzene Replacement: Vorinostat & Sonidegib
Research has demonstrated that the spiro[3.3]heptane core can replace the phenyl ring in Vorinostat (HDAC inhibitor) and Sonidegib (Hedgehog pathway inhibitor).[5]
-
Result: The spiro-analogs maintained potency against their targets while significantly improving aqueous solubility. The non-collinear vectors allowed the molecule to adopt a bioactive conformation that flat benzene rings could not perfectly optimize.
Piperidine Replacement: Bupivacaine
In the local anesthetic Bupivacaine , the piperidine ring was replaced with a 1-azaspiro[3.3]heptane core.[4]
-
Result: The resulting analog showed high anesthetic potency in vivo ("tail flick" test) with a novel IP position, bypassing the crowded patent landscape of piperidine-based anesthetics.
Part 4: Experimental Protocol
Protocol: Synthesis of 1-Azaspiro[3.3]heptane Scaffold Adapted from Mykhailiuk et al., Angew.[3][4][6] Chem. Int. Ed. 2023.[1][4][5]
Objective: Synthesis of 1-azaspiro[3.3]heptane via
Reagents & Equipment[1][7]
-
Precursor: Spirocyclic
-lactam (prepared via [2+2] of methylenecyclobutane and chlorosulfonyl isocyanate). -
Reductant: Lithium Aluminum Hydride (LiAlH4) or Alane (
) complex. -
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Methodology
-
Preparation of Alane (
):-
In a flame-dried 3-neck flask under Argon, dissolve
(1.0 equiv) in anhydrous THF at 0°C. -
Slowly add concentrated
(0.5 equiv) dropwise to generate in situ. Caution: Exothermic hydrogen evolution. -
Stir for 1 hour at 0°C to ensure formation of the alane-THF complex.
-
-
Reduction:
-
Dissolve the spirocyclic
-lactam (1.0 equiv) in anhydrous THF. -
Add the lactam solution dropwise to the
mixture at 0°C. -
Allow the reaction to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of the carbonyl peak.
-
-
Work-up (Fieser Method):
-
Cool the mixture to 0°C.
-
Quench carefully with water (
mL), then 15% NaOH ( mL), then water ( mL). -
Filter the granular aluminum salts through a Celite pad.
-
Dry the filtrate over
and concentrate in vacuo.
-
-
Purification:
-
Purify the crude amine via flash column chromatography (DCM/MeOH/NH3) or isolate as the HCl salt by treating with 4M HCl in dioxane.
-
Validation Criteria:
-
1H NMR: Look for the disappearance of amide protons and the appearance of
protons adjacent to the nitrogen (approx. 3.0–3.5 ppm). -
LCMS: Confirm molecular weight
.
Part 5: Future Outlook & Emerging Trends
The spiro[3.3]heptane scaffold is currently transitioning from a "curiosity" to a "staple" in fragment-based drug discovery (FBDD).
-
Fluorination: New methods for introducing fluorine onto the spiro-cycle are enabling precise tuning of
and lipophilicity (LogD). -
DNA-Encoded Libraries (DELs): The rigidity of the scaffold makes it an excellent "hub" for displaying diverse functionalities in DELs.
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere Source: Angewandte Chemie International Edition, 2024.[5][7] URL:[Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition, 2023.[4][5] URL:[Link]
-
Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes Source: European Journal of Organic Chemistry, 2025.[2] URL:[Link]
-
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry Source: ChemRxiv (Preprint), 2023. URL:[Link][8]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
5-hydroxy-2-oxaspiro[3.3]heptane safety data sheet (SDS)
This technical guide provides a comprehensive safety and handling analysis of 5-hydroxy-2-oxaspiro[3.3]heptane , a specialized spirocyclic building block used in medicinal chemistry.[1]
Safety, Handling, and Application Profile
Substance Identification & Physicochemical Profile
The "Identity Card" below consolidates the specific chemical data for this isomer. Note the distinction between the 5-hydroxy and the more common 6-hydroxy isomer; the position of the hydroxyl group significantly alters the steric environment near the spiro junction.[1]
Chemical Identity Table[1]
| Parameter | Specification |
| Chemical Name | 2-Oxaspiro[3.3]heptan-5-ol |
| CAS Number | 1823371-47-6 |
| Synonyms | 5-Hydroxy-2-oxaspiro[3.3]heptane; 2-Oxaspiro[3.3]heptan-5-ol |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| SMILES | OC1CC2(COC2)C1 (Isomeric representation may vary) |
| Structure Description | A spiro[3.3]heptane core with an ether oxygen at position 2 and a hydroxyl group at position 5 (alpha to the spiro center).[1][2][3] |
Structural Visualization
The following diagram illustrates the numbering scheme and the critical steric difference between the 5-ol and 6-ol isomers.
Figure 1: Structural logic distinguishing the 5-hydroxy isomer (alpha-substitution) from the 6-hydroxy isomer.
Safety Assessment (GHS Classification)
Scientific Note on Data Source: Specific toxicological data for CAS 1823371-47-6 is limited in the public domain.[1] The assessment below utilizes a Read-Across Methodology based on the closely related isomer 2-oxaspiro[3.3]heptan-6-ol (CAS 1363381-08-1) and the general class of functionalized spiro[3.3]heptanes. This is a standard practice in early-stage drug discovery safety assessments.[1]
Hazard Classification (GHS)
Signal Word: WARNING [1]
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][4][5] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][5][6] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][6] |
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do.[5][6][7] Continue rinsing.[5][6][7]
Toxicological Mechanism (Inferred)[1]
-
Irritancy: The strained spirocyclic ring system, combined with the secondary alcohol and ether functionalities, presents a polar surface capable of interacting with mucous membranes, leading to the H315/H319 classification.
-
Metabolic Stability: Unlike simple aliphatic alcohols, the spiro-scaffold is designed to resist rapid metabolic breakdown, potentially prolonging systemic exposure if ingested (hence H302).
Handling, Storage, and Stability[1][4][6][8]
The high ring strain (~60 kcal/mol) of the spiro[3.3]heptane system requires specific handling to prevent ring-opening or degradation.[1]
Storage Specifications
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The ether linkage and strained rings can be susceptible to slow oxidation or hydrolysis under acidic conditions.
-
Container: Tightly sealed glass vial with a PTFE-lined cap.[1] Avoid long-term storage in plastics that may leach plasticizers into the lipophilic spiro-core.[1]
Experimental Handling
-
Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate.
-
Thermal Stability: Avoid temperatures >100°C unless in a controlled reaction vessel. Spirocycles can undergo thermal isomerization or polymerization at high heat.
-
Incompatibility: Strong oxidizing agents (risk of ether oxidation) and strong acids (risk of ring-opening polymerization).[1]
Emergency Response Workflow
This self-validating workflow ensures rapid decision-making during laboratory incidents.
Figure 2: Decision tree for rapid response to exposure or release events.
Application Context: The "Spiro" Advantage
Why use 5-hydroxy-2-oxaspiro[3.3]heptane ?
-
Bioisosterism: It serves as a rigid, saturated bioisostere for planar aromatic rings or flexible cycloalkanes. The spiro[3.3]heptane scaffold offers a unique "exit vector" (bond angle geometry) that can position the hydroxyl group into a receptor pocket differently than a cyclohexyl or piperidinyl equivalent.
-
Physicochemical Tuning:
-
Lower Lipophilicity: The oxygen atom in the ring (position 2) lowers the LogP compared to the all-carbon spiro[3.3]heptane, improving water solubility.
-
Metabolic Block: The quaternary spiro-carbon prevents metabolic oxidation at that position, a common failure point in drug candidates.
-
-
Synthesis Utility: The hydroxyl group at position 5 is a versatile handle for further functionalization (e.g., conversion to a ketone, amine, or ether) to build complex "Fragment-Based Drug Discovery" (FBDD) libraries.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56962215, 2-Oxaspiro[3.3]heptan-6-ol (Analog Reference).[1] Retrieved from [Link][1]
- Carreira, E. M., & Fessard, T. C. (2014).Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
Sources
- 1. 1363381-08-1|2-Oxaspiro[3.3]heptan-6-ol|BLD Pharm [bldpharm.com]
- 2. CAS#:917806-22-5 | 5-ethoxy-3-hydroxy-3-(trifluoromethyl)pent-4-enenitrile | Chemsrc [chemsrc.com]
- 3. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Oxaspiro[3.3]heptan-5-ol from Cyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the multi-step synthesis of 2-oxaspiro[3.3]heptan-5-ol, a valuable spirocyclic scaffold for drug discovery, starting from the readily available 1,1-cyclobutanedicarboxylic acid. The synthetic strategy detailed herein circumvents the challenges associated with photochemical methods, such as the inherent instability of cyclobutanone under irradiation. Each step of the protocol is accompanied by in-depth explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and scalability.
Introduction: The Significance of Spirocyclic Oxetanes in Medicinal Chemistry
Spirocyclic scaffolds, particularly those incorporating strained four-membered rings like oxetanes, have garnered significant attention in modern drug discovery. The 2-oxaspiro[3.3]heptane motif offers a unique three-dimensional architecture that can enhance the pharmacological properties of bioactive molecules. These spirocycles can serve as bioisosteres for commonly used groups like gem-dimethyl or carbonyl moieties, while improving metabolic stability and aqueous solubility. The synthesis of functionalized 2-oxaspiro[3.3]heptanes, such as the title compound, is therefore of considerable interest for the development of novel therapeutics.
Synthetic Strategy Overview
The synthesis of 2-oxaspiro[3.3]heptan-5-ol is achieved through a robust, multi-step sequence commencing with the reduction of 1,1-cyclobutanedicarboxylic acid. The key steps involve the selective functionalization of a bis(hydroxymethyl)cyclobutane intermediate, followed by the construction of the oxetane ring via an intramolecular cyclization. This approach avoids the use of a direct photochemical cycloaddition, which is often complicated by low yields and substrate decomposition when using cyclobutanone.
Caption: Overall synthetic workflow for 2-Oxaspiro[3.3]heptan-5-ol.
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
| Reagent/Material | Grade | Supplier |
| 1,1-Cyclobutanedicarboxylic acid | ≥98% | Commercially Available |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M in THF | Commercially Available |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥98% | Commercially Available |
| Imidazole | ≥99% | Commercially Available |
| Pyridinium chlorochromate (PCC) | ≥98% | Commercially Available |
| Methyltriphenylphosphonium bromide | ≥98% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Commercially Available |
| Mercury(II) acetate | ≥98% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercially Available |
| Tetrahydrofuran (THF), Anhydrous | ≥99.9% | Commercially Available |
| Diethyl ether (Et₂O) | ≥99% | Commercially Available |
Experimental Protocols
Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane
Principle: The initial step involves the reduction of the dicarboxylic acid to the corresponding diol using a powerful reducing agent, lithium aluminum hydride. This transformation is a fundamental reaction in organic synthesis for the conversion of carboxylic acids to primary alcohols.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 1,1-cyclobutanedicarboxylic acid (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclobutane as a colorless oil, which can be used in the next step without further purification.
Step 2: Monoprotection of 1,1-Bis(hydroxymethyl)cyclobutane
Principle: Selective protection of one of the two primary hydroxyl groups is crucial for the subsequent selective oxidation. A bulky silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), is ideal for this purpose as it reacts preferentially with one alcohol due to steric hindrance.
Protocol:
-
Dissolve 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq.) and imidazole (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the monoprotected diol.
Step 3: Oxidation to the Aldehyde
Principle: The remaining free primary alcohol is oxidized to the corresponding aldehyde. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation as it is a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.
Protocol:
-
To a stirred suspension of PCC (1.5 eq.) in anhydrous DCM, add a solution of the monoprotected diol (1.0 eq.) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the desired aldehyde, which should be used immediately in the next step.
Step 4: Wittig Olefination and Deprotection
Principle: The aldehyde is converted to a terminal alkene via a Wittig reaction. The ylide is generated in situ from methyltriphenylphosphonium bromide and a strong base. The subsequent removal of the silyl protecting group with a fluoride source regenerates the hydroxyl group, yielding the key homoallylic alcohol intermediate.
Protocol:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq.) dropwise. Stir the resulting ylide solution at room temperature for 30 minutes.
-
Cool the ylide solution to -78 °C and add a solution of the aldehyde from the previous step (1.0 eq.) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF) (1.2 eq.).
-
Stir the reaction at room temperature for 2 hours.
-
Quench with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to give the homoallylic alcohol.
Step 5: Intramolecular Oxymercuration-Demercuration
Principle: The final step is the intramolecular cyclization of the homoallylic alcohol to form the oxetane ring. Oxymercuration-demercuration is a reliable method for the Markovnikov hydration of alkenes and, in this intramolecular case, leads to the formation of the desired five-membered ring containing the spirocyclic oxetane.
Caption: Key steps in the formation of the oxetane ring.
Protocol:
-
Dissolve the homoallylic alcohol (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add mercury(II) acetate (1.1 eq.) and stir the mixture at room temperature for 1 hour.
-
Add 3 M aqueous sodium hydroxide followed by a solution of sodium borohydride (0.5 eq.) in 3 M aqueous sodium hydroxide.
-
Stir for 1 hour, then extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 2-oxaspiro[3.3]heptan-5-ol.
Characterization Data
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the spirocyclic core protons and the hydroxyl proton. |
| ¹³C NMR | Signals for the spiro-carbon, the carbons of the oxetane and cyclobutane rings, and the carbon bearing the hydroxyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₆H₁₀O₂. |
| IR Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch and characteristic C-O stretching frequencies for the oxetane ring. |
Conclusion
This application note outlines a reliable and scalable synthetic route to 2-oxaspiro[3.3]heptan-5-ol from 1,1-cyclobutanedicarboxylic acid. The described protocol avoids the potential pitfalls of photochemical methods and provides a practical approach for accessing this valuable building block for medicinal chemistry and drug discovery programs. The detailed step-by-step instructions and explanations of the underlying chemistry are intended to enable researchers to successfully synthesize this and related spirocyclic oxetanes.
References
-
Burkhard, J. A., et al. (2010). Spirocyclic oxetanes: a new motif for drug discovery. Angewandte Chemie International Edition, 49(20), 3521-3524. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Larionov, O. V., et al. (2008). Lithium Aluminum Hydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Luzzio, F. A. (2001). The oxidation of alcohols by modified oxochromium(VI)-amine reagents. Organic Reactions, 53, 1-221. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]
-
Brown, H. C., & Rei, M. H. (1969). The solvomercuration-demercuration of representative olefins in a simplified and convenient manner for hydro-, alkoxy-, and peroxymercuration. Journal of the American Chemical Society, 91(20), 5646-5648. [Link]
Application Notes and Protocols for the Functionalization of 2-Oxaspiro[3.3]heptan-5-ol: A Guide for Researchers
Introduction: The Rising Prominence of the 2-Oxaspiro[3.3]heptane Scaffold in Medicinal Chemistry
The landscape of modern drug discovery is increasingly focused on the exploration of novel, three-dimensional chemical space to identify next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. In this pursuit, spirocyclic scaffolds have emerged as a particularly attractive design element. Their inherent rigidity and defined three-dimensional geometry offer a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic and aliphatic ring systems.
Among these, the 2-oxaspiro[3.3]heptane motif has garnered significant attention as a versatile and valuable building block.[1] This strained heterocyclic system, featuring a central spirocyclic carbon connecting an oxetane and a cyclobutane ring, serves as an excellent bioisosteric replacement for more common functionalities like morpholine, piperidine, and other cyclic ethers and amines.[2][3] The incorporation of the 2-oxaspiro[3.3]heptane core into drug candidates has been shown to favorably modulate physicochemical properties such as solubility and metabolic stability, while providing precise vectoral orientation of substituents for optimal target engagement.
This guide provides detailed application notes and protocols for the chemical functionalization of a key derivative, 2-Oxaspiro[3.3]heptan-5-ol. The hydroxyl group at the 5-position serves as a versatile synthetic handle for a variety of chemical transformations, enabling the generation of diverse libraries of novel compounds for screening and lead optimization. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors. While direct literature precedents for some reactions on this specific molecule are limited, the protocols have been developed based on established methodologies for analogous spirocyclic systems and general principles of organic synthesis, with a focus on addressing the unique reactivity of this strained scaffold.
Core Functionalization Strategies for 2-Oxaspiro[3.3]heptan-5-ol
The secondary alcohol of 2-Oxaspiro[3.3]heptan-5-ol is amenable to a range of standard organic transformations. This guide will focus on four key functionalization pathways:
-
Esterification: Formation of esters to introduce a wide variety of functional groups.
-
Etherification: Synthesis of ethers for altering steric and electronic properties.
-
Oxidation: Conversion to the corresponding ketone, 2-oxaspiro[3.3]heptan-5-one, a key intermediate for further derivatization.
-
Nucleophilic Substitution (via Sulfonate Esters): Introduction of nitrogen, sulfur, and other nucleophiles through a two-step sequence.
Figure 1. Key functionalization pathways for 2-Oxaspiro[3.3]heptan-5-ol.
Protocol 1: Esterification of 2-Oxaspiro[3.3]heptan-5-ol via Acylation
Rationale: Acylation of the hydroxyl group is a straightforward and high-yielding method to introduce a diverse range of ester functionalities. The choice of acylating agent (acyl chloride or anhydride) and base will depend on the specific substrate and desired reactivity. This protocol provides a general procedure using an acyl chloride.
Experimental Protocol:
-
Materials:
-
2-Oxaspiro[3.3]heptan-5-ol
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or nitrogen atmosphere
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add 2-Oxaspiro[3.3]heptan-5-ol (1.0 equivalent) and dissolve in anhydrous DCM. b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (1.5 equivalents) to the solution. d. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. g. Transfer the mixture to a separatory funnel and separate the organic layer. h. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. i. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Data Presentation:
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Typical Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | >90 |
| 2 | Benzoyl chloride | Pyridine | DCM | 12 | >85 |
Causality and Self-Validation: The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction without competing with the alcohol nucleophile. The reaction progress should be monitored to ensure complete consumption of the starting material. A successful reaction will show a new, less polar spot on TLC and a corresponding mass peak for the ester product in LC-MS.
Protocol 2: Oxidation to 2-Oxaspiro[3.3]heptan-5-one
Rationale: The oxidation of the secondary alcohol to the corresponding ketone provides a key intermediate for a host of further functionalizations, such as reductive amination, Wittig reactions, and nucleophilic additions. Given the potential sensitivity of the strained oxetane ring, mild oxidation conditions are preferred. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation, as it operates under neutral conditions at room temperature. This protocol is adapted from the successful oxidation of a similar azaspiro[3.3]heptanol.[4]
Experimental Protocol:
-
Materials:
-
2-Oxaspiro[3.3]heptan-5-ol
-
Dess-Martin Periodinane (DMP) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or nitrogen atmosphere
-
-
Procedure: a. To a round-bottom flask under an inert atmosphere, add 2-Oxaspiro[3.3]heptan-5-ol (1.0 equivalent) and dissolve in anhydrous DCM. b. Add Dess-Martin Periodinane (1.5 equivalents) in one portion at room temperature. c. Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. d. Upon completion, dilute the reaction mixture with DCM and pour it into a vigorously stirred biphasic solution of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. e. Stir until the organic layer is clear. f. Transfer the mixture to a separatory funnel and separate the organic layer. g. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield 2-oxaspiro[3.3]heptan-5-one.
Data Presentation:
| Oxidant | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |
| DMP | DCM | Room Temp. | 1-4 | 85-95 | Adapted from[4] |
Causality and Self-Validation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols. The workup with sodium thiosulfate is essential to quench any unreacted DMP and reduce the iodinane byproducts, facilitating purification. The formation of the ketone can be confirmed by the appearance of a characteristic carbonyl stretch in the IR spectrum (around 1780 cm⁻¹, typical for cyclobutanones) and the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum.
Protocol 3: Synthesis and Nucleophilic Substitution of 2-Oxaspiro[3.3]heptan-5-yl Tosylate
Rationale: To introduce nucleophiles at the 5-position via an SN2 reaction, the hydroxyl group must first be converted into a good leaving group. Sulfonate esters, such as tosylates or mesylates, are ideal for this purpose. The subsequent substitution reaction with a suitable nucleophile allows for the installation of a wide range of functionalities, including amines, azides, and thiols.
Figure 2. Two-step nucleophilic substitution workflow.
Part A: Synthesis of 2-Oxaspiro[3.3]heptan-5-yl Tosylate
-
Materials:
-
2-Oxaspiro[3.3]heptan-5-ol
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)
-
Anhydrous pyridine or DCM with triethylamine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or nitrogen atmosphere
-
-
Procedure: a. Dissolve 2-Oxaspiro[3.3]heptan-5-ol (1.0 equivalent) in anhydrous pyridine and cool to 0 °C. b. Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. c. Stir the reaction at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol. d. Pour the reaction mixture into ice-water and extract with ethyl acetate or DCM. e. Wash the combined organic layers with cold, dilute HCl, saturated aqueous sodium bicarbonate, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid decomposition. g. The crude tosylate is often used directly in the next step without further purification.
Part B: Nucleophilic Substitution with Sodium Azide
-
Materials:
-
Crude 2-Oxaspiro[3.3]heptan-5-yl tosylate
-
Sodium azide (NaN₃) (3.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure: a. Dissolve the crude tosylate from Part A in anhydrous DMF. b. Add sodium azide (3.0 equivalents) and heat the mixture to 60-80 °C. c. Monitor the reaction by TLC for the formation of the azide product. The reaction time can vary from 4 to 24 hours. d. After completion, cool the reaction to room temperature and pour into water. e. Extract the aqueous mixture with ethyl acetate. f. Wash the combined organic layers with water and brine to remove DMF. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.
Data Presentation:
| Nucleophile | Solvent | Temperature | Typical Yield (over 2 steps) (%) |
| NaN₃ | DMF | 70 °C | 60-75 |
| NaSMe | DMF | Room Temp. | 70-85 |
| Benzylamine | Acetonitrile | 80 °C | 55-70 |
Causality and Self-Validation: The conversion of the alcohol to a tosylate activates the position for SN2 displacement. The use of a polar aprotic solvent like DMF is ideal for this type of substitution reaction. Successful formation of the azide can be confirmed by the appearance of a strong, sharp azide stretch in the IR spectrum (around 2100 cm⁻¹). The resulting azide can be readily reduced to the corresponding amine using standard conditions (e.g., H₂/Pd-C or Staudinger reaction), providing access to another key functional group.
Conclusion
2-Oxaspiro[3.3]heptan-5-ol is a valuable and versatile building block for the synthesis of novel three-dimensional molecules for drug discovery. The protocols detailed in this guide provide a robust starting point for the functionalization of this scaffold through esterification, oxidation, and nucleophilic substitution. Researchers are encouraged to adapt and optimize these conditions to suit their specific synthetic targets. The continued exploration of the chemistry of the 2-oxaspiro[3.3]heptane system is sure to yield exciting new opportunities in the development of innovative therapeutics.
References
-
van der Haas, R. N. S., et al. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]
-
Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594. Available at: [Link]
- Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
- Burkhard, J. A., et al. (2010). A Practical, Modular Synthesis of 2-Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944-1947.
-
FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 11(2). Available at: [Link]
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511.
- Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(3), 1781-1792.
-
Wessjohann, L. A., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. Available at: [Link]
- Stepan, A. F., et al. (2012). The 2-oxa-6-azaspiro[3.3]heptane Motif as a Novel Bioisostere for the Morpholine Ring. Journal of Medicinal Chemistry, 55(7), 3414-3424.
Sources
Application Note: Strategic Deployment of 2-Oxaspiro[3.3]heptan-5-ol as a High-Fsp³ Piperidine Bioisostere
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It provides a technical roadmap for utilizing 2-Oxaspiro[3.3]heptan-5-ol (CAS 1823371-47-6) as a bioisosteric replacement for piperidine and related saturated heterocycles.
Executive Summary & Rationale
In modern drug design, the "Escape from Flatland" initiative drives the replacement of planar aromatic and traditional saturated rings (like piperidine and morpholine) with rigid, three-dimensional spirocycles. 2-Oxaspiro[3.3]heptan-5-ol represents a critical building block in this domain.
While 2-azaspiro[3.3]heptane is the direct amine isostere of piperidine, the 2-oxaspiro[3.3]heptan-5-ol scaffold offers a distinct strategic advantage: it acts as a non-basic, polar surrogate for 3- or 4-substituted piperidines and cyclohexanes.
Key Advantages:
-
Metabolic Stability: The spirocyclic ether protects the core from oxidative metabolism common in piperidines (N-oxidation,
-carbon hydroxylation). -
pKa Modulation: Replacing a basic piperidine nitrogen with an oxetane oxygen eliminates the basic center, often resolving hERG liability and improving membrane permeability (LogD modulation).
-
Vector Geometry: Unlike the linear 1,4-disubstitution of piperidine, the 5-substituted spiro[3.3] system introduces a "kinked" or meta-like exit vector (
), enabling access to novel chemical space within a binding pocket.
Structural Analysis & Bioisosteric Mapping
The following diagram illustrates the structural relationship and "scaffold hop" logic from a traditional piperidine core to the spirocyclic ether.
Figure 1: Bioisosteric relationship between 4-hydroxypiperidine and 2-oxaspiro[3.3]heptan-5-ol. Note the transition from a flexible, basic ring to a rigid, neutral spirocycle.
Comparative Physicochemical Profile[1]
| Property | 4-Hydroxypiperidine | 2-Oxaspiro[3.3]heptan-5-ol | Impact on Drug Design |
| Fsp³ Fraction | 1.0 (Flexible) | 1.0 (Rigid) | Rigidification reduces entropic penalty upon binding. |
| Basicity (pKa) | ~10.8 (Basic Amine) | Neutral (Ether) | Eliminates lysosomotropism and hERG blocking potential. |
| Lipophilicity (LogP) | Low | Moderate/Low | The oxetane ring lowers LogP compared to carbocyclic analogs (e.g., cyclohexane). |
| Metabolic Soft Spot | Stable Ether | Oxetane ring is generally metabolically robust. | |
| Vector Angle | ~180° (Chair conformer) | ~110° (Bent) | Accesses "Meta" substitution space; distinct from the "Linear" 6-isomer. |
Experimental Protocols
Protocol A: Direct Coupling via Mitsunobu Reaction
Use this protocol to attach the spirocycle to a phenol or acidic heterocycle, creating an ether linkage.
Reagents:
-
2-Oxaspiro[3.3]heptan-5-ol (1.0 equiv)
-
Phenol/Nucleophile (1.0 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve the Phenol (1.0 mmol) and 2-Oxaspiro[3.3]heptan-5-ol (1.0 mmol) in anhydrous THF (5 mL). -
Phosphine Addition: Add
(1.5 mmol) and cool the solution to 0°C. -
Azodicarboxylate Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS.[1]
-
Workup: Quench with water (1 mL). Concentrate in vacuo.
-
Purification: Triturate with
/Hexane to precipitate phosphine oxide. Filter. Purify the filtrate via flash chromatography ( , 0-40% EtOAc/Hexane).
Validation Check:
-
NMR: Look for the disappearance of the CH-OH proton (typically
4.0–4.5 ppm) and the appearance of the ether-linked proton. -
Stereochemistry: Mitsunobu proceeds with inversion. If the 5-ol was a single diastereomer, the product will be inverted.
Protocol B: Synthesis of the Amine Surrogate (Reductive Amination)
Use this protocol if you require the amine variant (2-oxaspiro[3.3]heptan-5-amine) to mimic a 3-aminopiperidine, starting from the alcohol.
Workflow Diagram:
Figure 2: Conversion of the alcohol building block to the amine bioisostere.
Step-by-Step Procedure:
Step 1: Oxidation to Ketone
-
Dissolve 2-Oxaspiro[3.3]heptan-5-ol (1.0 equiv) in DCM (0.2 M).
-
Add Dess-Martin Periodinane (DMP) (1.2 equiv) at 0°C.
-
Stir at RT for 2 hours.
-
Quench: Add 1:1 mixture of sat.
and sat. . Stir vigorously until layers separate clearly. -
Isolate: Extract with DCM, dry over
, and concentrate. Note: The ketone is volatile; avoid high vacuum.
Step 2: Reductive Amination
-
Dissolve the Ketone (from Step 1) in 1,2-Dichloroethane (DCE).
-
Add the desired Amine (
) (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins. -
Add Sodium Triacetoxyborohydride (
) (1.5 equiv). -
Stir at RT overnight.
-
Workup: Quench with sat.
. Extract with DCM. -
Purification: Flash chromatography (DCM/MeOH/NH3).
Troubleshooting & Handling
-
Volatility: The parent alcohol and the ketone intermediate are low molecular weight spirocycles. They can sublime or evaporate under high vacuum. Recommendation: Do not dry under high vacuum for extended periods (< 10 min). Use a rotary evaporator with controlled pressure.
-
Stereochemistry: The 5-position in the spiro[3.3]heptane system creates cis/trans isomerism relative to the oxygen in the other ring.
-
Commercial sources are often mixtures of diastereomers.
-
Resolution: Separation is best achieved after coupling to a larger, UV-active core using chiral SFC (Supercritical Fluid Chromatography).
-
-
Solubility: The alcohol is highly water-soluble. During workup, ensure the aqueous phase is saturated with NaCl (brine) and perform multiple extractions with DCM or chloroform/isopropanol (3:1) to recover the material.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters.
-
Mykhailiuk, P. K. (2019).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
-
Barnes-Seeman, D., et al. (2014). "Expanding the Archetype: The Discovery of Spirocyclic Piperidine Surrogates." Journal of Medicinal Chemistry.
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Enamine Ltd. "Spirocycles in Drug Discovery: Building Blocks Catalog."
Sources
Application Note: Strategic Incorporation of Spirocyclic Ether Scaffolds in Kinase Inhibitor Optimization
Executive Summary
This Application Note provides a technical blueprint for medicinal chemists and drug discovery scientists on incorporating spirocyclic ether scaffolds (e.g., spiro-oxetanes, spiro-tetrahydrofurans) into kinase inhibitor cores. While traditional kinase inhibitors often rely on planar heteroaromatic systems (low Fsp³), these structures frequently suffer from poor solubility and metabolic liability.
The incorporation of spirocyclic ethers offers a solution to the "Flatland" problem by:
-
Increasing Fsp³ Fraction: Enhancing solubility and saturation without increasing molecular weight significantly.
-
Vector Control: Providing rigid, orthogonal exit vectors for substituents to explore unique sub-pockets (e.g., the solvent-front or back-pocket regions).
-
Bioisosterism: Serving as metabolically stable replacements for morpholines or piperidines while maintaining hydrogen bond acceptor (HBA) capabilities.
Rational Design & Molecular Modeling
Before synthesis, the geometric compatibility of the spirocycle within the ATP-binding pocket must be validated. Unlike flexible aliphatic rings, spirocycles act as "conformationally locked" spacers.
Design Workflow
The following workflow describes the computational filtration process for selecting the optimal spirocyclic bridge.
Figure 1: Computational workflow for validating spirocyclic replacements. The critical step is "Vector Analysis," ensuring the spiro-ether oxygen maintains the H-bond interaction previously satisfied by the planar morpholine/piperidine.
Case Study: Morpholine Replacement
In many PI3K or JAK inhibitors, a morpholine ring interacts with the hinge region or solvent front. Replacing this with a 2-oxa-6-azaspiro[3.3]heptane (spiro-oxetane) changes the lipophilicity profile (lowering LogP) while retaining the ether oxygen's ability to accept hydrogen bonds.
| Property | N-Phenylmorpholine (Baseline) | N-Phenyl-2-oxa-6-azaspiro[3.3]heptane (Spiro) | Impact |
| ClogP | ~2.1 | ~1.2 | Improved Solubility |
| Fsp³ | 0.4 | 0.6 | Higher Saturation |
| H-Bond Acceptor | Ether Oxygen (Flexible) | Ether Oxygen (Rigid) | Entropy Penalty Reduction |
| Metabolic Stability | Moderate (Oxidation prone) | High (Steric protection) | Lower Clearance |
Synthetic Protocols
The synthesis of spirocyclic ethers, particularly those containing nitrogen for linkage to the kinase core (azaspiro systems), requires robust methodologies. Below is a validated protocol for synthesizing a Spiro-Oxetane Building Block and coupling it to a kinase scaffold.
Protocol A: Synthesis of 2-oxa-6-azaspiro[3.3]heptane Tosylate
Rationale: This building block is a direct surrogate for piperidine/morpholine.
Reagents:
-
3-Oxetanone[1]
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethoxyethane (DME) / Ethanol
Step-by-Step Methodology:
-
Pre-cooling: Charge a flame-dried 250 mL round-bottom flask with t-BuOK (2.2 equiv) and dry DME (10 mL/g substrate). Cool to 0 °C under N₂ atmosphere.
-
TosMIC Addition: Add a solution of TosMIC (1.1 equiv) in DME dropwise over 20 minutes. The solution will turn deep orange.
-
Ketone Addition: Add 3-oxetanone (1.0 equiv) dissolved in DME dropwise.
-
Cyclization: Stir at 0 °C for 1 hour, then add absolute Ethanol (5 mL/g). Reflux the mixture for 2 hours.
-
Mechanism Note: This is a Van Leusen reaction variant, forming the nitrile-substituted intermediate which is subsequently reduced/cyclized.
-
-
Work-up: Cool to room temperature. Filter off solids. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Salt Formation: Dissolve the resulting free amine in Et₂O and treat with p-TsOH (1.0 equiv) to precipitate the stable tosylate salt.
Protocol B: SNAr Coupling to Kinase Core (Hinge Binder)
Context: Attaching the spiro-scaffold to a chloropyrimidine hinge binder.
Reagents:
-
2,4-Dichloropyrimidine (Kinase Core)
-
Spiro-amine Tosylate (from Protocol A)
-
DIPEA (Diisopropylethylamine)
-
n-Butanol or DMF
Methodology:
-
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in n-Butanol (0.5 M concentration).
-
Base Activation: Add DIPEA (3.0 equiv) followed by the Spiro-amine Tosylate (1.1 equiv).
-
Thermal Displacement: Heat the reaction to 100 °C for 4-6 hours.
-
Monitoring: Monitor by LC-MS for the consumption of the pyrimidine (M+H peak shift).
-
-
Isolation: Evaporate solvent. Partition residue between EtOAc and Water. Wash organic layer with Brine.
-
Yield: Typical yields for spiro-amine displacement range from 75-85% due to the reduced steric bulk of the spiro-ring compared to substituted cyclohexanes.
Biochemical & Biophysical Validation
Once synthesized, the spirocyclic analogs must be profiled to ensure the scaffold change has not compromised potency.
Kinase Selectivity Profiling (FRET Assay)
Spirocyclic ethers often improve selectivity by avoiding steric clashes in the "roof" of the ATP pocket that occur with flexible rings.
Assay Setup:
-
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Tracer: AlexaFluor 647-labeled ATP-competitive tracer.
-
Antibody: Europium-labeled anti-GST antibody (targeting the kinase tag).
Protocol:
-
Titration: Prepare 10-point serial dilutions of the Spiro-Inhibitor in DMSO (Top concentration 10 µM).
-
Incubation: Mix Kinase (5 nM), Tracer (50 nM), and Antibody (2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Equilibrium: Add compound. Incubate for 1 hour at Room Temperature.
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.
Metabolic Stability (Microsomal Stability)
The ether oxygen in a spiro-system is less prone to oxidative metabolism than an ether in a flexible chain or a morpholine ring (which is susceptible to ring-opening).
Protocol:
-
Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system.
-
Sample at t = 0, 15, 30, and 60 minutes.
-
Quench with Acetonitrile containing internal standard.
-
Analyze by LC-MS/MS to determine Intrinsic Clearance (CLint).
Visual Summary of Chemical Pathway
The following diagram illustrates the synthesis of a generic kinase inhibitor incorporating a spirocyclic ether to replace a standard piperazine moiety.
Figure 2: Synthetic route for generating the spirocyclic amine and coupling it to the kinase hinge binder.
References
-
Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.[3] [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[6][7] [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews. [Link]
-
Zheng, S., & Tice, C. M. (2016).[4][5] The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery.[4][5][7][8][9] Expert Opinion on Drug Discovery.[5][6] [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 3. Cyclic ether synthesis [organic-chemistry.org]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Navigating the Synthesis of Spiro[3.3]heptane Derivatives: A Guide to Nucleophilic Substitution on Spiro[3.3]heptan-5-ol
Introduction: The Rising Prominence of a Strained Scaffold in Drug Discovery
The spiro[3.3]heptane motif, a unique three-dimensional scaffold, has garnered significant attention in modern medicinal chemistry. Its rigid, non-planar structure offers an attractive alternative to traditional aromatic rings, enabling the exploration of novel chemical space and the development of drug candidates with improved physicochemical properties.[1] The functionalization of the spiro[3.3]heptane core is crucial for elaborating these molecules into potential therapeutics. This application note provides a detailed guide for researchers on performing nucleophilic substitution reactions on a key intermediate, spiro[3.3]heptan-5-ol.
Direct nucleophilic substitution on alcohols is challenging due to the poor leaving group nature of the hydroxyl group.[2] Therefore, this guide will focus on two robust and widely applicable strategies: a two-step approach involving the conversion of the alcohol to a sulfonate ester followed by substitution, and a one-pot procedure utilizing the Mitsunobu reaction for a direct conversion with stereochemical inversion. We will delve into the mechanistic rationale behind these methods, provide detailed, field-tested protocols, and discuss the critical considerations for working with this strained spirocyclic system.
Strategic Approaches to Nucleophilic Substitution on Spiro[3.3]heptan-5-ol
The substitution of the hydroxyl group in spiro[3.3]heptan-5-ol requires its activation into a better leaving group. The two primary strategies detailed below offer distinct advantages and are chosen based on the desired nucleophile and stereochemical outcome.
Strategy 1: Two-Step Tosylation/Mesylation and Nucleophilic Displacement
This classic and reliable method involves two discrete steps:
-
Activation of the Hydroxyl Group: The alcohol is first converted into a tosylate (OTs) or mesylate (OMs) ester. These sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles.[3]
-
Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with the desired nucleophile in an SN2 reaction, leading to the formation of the substituted spiro[3.3]heptane.
This approach is broadly applicable to a variety of nucleophiles and allows for the isolation and purification of the intermediate sulfonate ester.
Strategy 2: One-Pot Mitsunobu Reaction
The Mitsunobu reaction provides an elegant one-pot method for the direct conversion of a primary or secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[1][4] This reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol in situ, allowing for its displacement by a suitable nucleophile.[5] This method is particularly advantageous when stereochemical control is critical.
Comparative Overview of Reaction Conditions
The choice of reaction conditions is paramount for achieving successful nucleophilic substitution on spiro[3.3]heptan-5-ol. The following table summarizes typical conditions for both the two-step and one-pot strategies.
| Parameter | Strategy 1: Tosylation/Mesylation & Substitution | Strategy 2: Mitsunobu Reaction |
| Activation Step | Tosylation/Mesylation: TsCl or MsCl, Pyridine or Et₃N, DCM, 0 °C to RT | In situ activation: PPh₃, DEAD or DIAD, THF, 0 °C to RT |
| Nucleophiles | Wide range: N₃⁻, CN⁻, RS⁻, RCOO⁻, etc. | Acidic nucleophiles (pKa < 15): Carboxylic acids, phenols, imides, thiols |
| Stereochemistry | Inversion at the substitution step (SN2) | Complete inversion of configuration |
| Key Advantages | Broad nucleophile scope, stable intermediate | One-pot procedure, excellent stereocontrol |
| Potential Challenges | Two-step process, potential for elimination side reactions | Formation of by-products (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) can complicate purification |
Detailed Experimental Protocols
Protocol 1: Synthesis of Spiro[3.3]heptan-5-yl Tosylate
This protocol details the activation of spiro[3.3]heptan-5-ol to its corresponding tosylate, a versatile intermediate for subsequent nucleophilic substitution reactions.
Workflow Diagram:
Caption: Workflow for the tosylation of spiro[3.3]heptan-5-ol.
Materials:
-
Spiro[3.3]heptan-5-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a solution of spiro[3.3]heptan-5-ol (1.0 eq.) in anhydrous DCM (10 volumes) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq.) or triethylamine (1.5 eq.).
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as monitored by TLC.[6]
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford spiro[3.3]heptan-5-yl tosylate.
Protocol 2: Nucleophilic Substitution on Spiro[3.3]heptan-5-yl Tosylate with Sodium Azide
This protocol describes the displacement of the tosylate group with an azide nucleophile, a versatile precursor for the synthesis of amines.
Materials:
-
Spiro[3.3]heptan-5-yl tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
Procedure:
-
To a solution of spiro[3.3]heptan-5-yl tosylate (1.0 eq.) in anhydrous DMF (10 volumes), add sodium azide (1.5 eq.).
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 volumes).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude 5-azidospiro[3.3]heptane, which can be purified by column chromatography if necessary.
Protocol 3: Mitsunobu Reaction of Spiro[3.3]heptan-5-ol with Benzoic Acid
This protocol provides a method for the direct conversion of spiro[3.3]heptan-5-ol to its benzoate ester with inversion of stereochemistry.
Workflow Diagram:
Caption: Workflow for the Mitsunobu reaction on spiro[3.3]heptan-5-ol.
Materials:
-
Spiro[3.3]heptan-5-ol
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a solution of spiro[3.3]heptan-5-ol (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq.) or DEAD (1.5 eq.) dropwise.[7]
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 6-8 hours, or until the reaction is complete as indicated by TLC.[7]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate by-products.
Mechanistic Insights and Stereochemical Considerations
The stereochemical outcome of nucleophilic substitution on spiro[3.3]heptan-5-ol is highly dependent on the chosen reaction pathway.
SN2 vs. SN1 Pathways
For the two-step approach involving a sulfonate ester, the substitution typically proceeds via an SN2 mechanism , especially with good nucleophiles in polar aprotic solvents. This results in an inversion of the stereochemistry at the C5 position. The backside attack of the nucleophile is sterically accessible in the spiro[3.s3]heptane system, although the rigid framework might lead to slower reaction rates compared to more flexible acyclic systems.
An SN1 pathway could become competitive under conditions that favor carbocation formation, such as with poor nucleophiles in protic solvents or if the spiro[3.3]heptane framework can stabilize a positive charge. However, the formation of a secondary carbocation on the strained cyclobutane ring is generally disfavored. Should an SN1 pathway occur, it would lead to a racemic or near-racemic mixture of products.
Diagram of Competing SN1 and SN2 Pathways:
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Stereochemistry of the Mitsunobu Reaction
The Mitsunobu reaction is well-documented to proceed with a clean inversion of configuration .[4] The reaction mechanism involves the formation of an alkoxyphosphonium salt, which is then attacked by the nucleophile in a classic SN2 fashion. This makes the Mitsunobu reaction a highly reliable method for inverting the stereocenter at C5 of spiro[3.3]heptan-5-ol.
Potential Side Reactions: The Challenge of a Strained System
The inherent ring strain in the spiro[3.3]heptane scaffold can lead to side reactions, particularly under conditions that might generate carbocationic intermediates. While SN1 reactions are generally not favored, any condition that promotes the formation of a carbocation at the C5 position could potentially lead to ring-rearrangement or elimination reactions . However, for the protocols described, which favor bimolecular substitution, these side reactions are generally minimized. Careful control of reaction temperature and the use of non-polar aprotic solvents for the two-step substitution can further suppress these unwanted pathways.
Conclusion
The functionalization of spiro[3.3]heptan-5-ol via nucleophilic substitution is a key transformation for the synthesis of novel spiro[3.3]heptane-based compounds for drug discovery. The two-step tosylation/mesylation followed by nucleophilic displacement offers broad substrate scope, while the one-pot Mitsunobu reaction provides excellent stereochemical control with inversion of configuration. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively navigate the synthesis of a diverse range of functionalized spiro[3.3]heptane derivatives. This guide provides a solid foundation of protocols and theoretical considerations to aid in the successful application of these powerful synthetic methods.
References
- Carreira, E. M., et al. (2014). Synthesis and applications of spiro[3.3]heptane-1,6-dione and derivatives.
- Pellicciari, R., et al. (2008). Spiro[3.3]heptane-1,6-dicarboxylic acid, a novel rigid scaffold for the design of potent and selective metabotropic glutamate receptor 1 (mGluR1) antagonists. Journal of Medicinal Chemistry, 51(22), 7215-7219.
- Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
- Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551-2651.
- Mikhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Dembinski, R. (2017). Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2017(17), 2753-2780.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Stepan, A. F., et al. (2012). Spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.
-
Organic Synthesis. Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. The Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. The Mitsunobu Reaction. Retrieved from [Link]
Sources
- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes: Leveraging 2-Oxaspiro[3.3]heptan-5-ol in Fragment-Based Drug Design
Introduction: The Strategic Value of 3D Scaffolds in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification, complementing traditional high-throughput screening by exploring chemical space more efficiently.[1][2] The core principle of FBDD is to identify low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target and then optimize these initial hits into potent leads.[3][4] A key trend in modern drug design is the "escape from flatland"—a deliberate move away from planar, aromatic structures toward more three-dimensional (3D), sp³-rich scaffolds.[5] This shift is driven by the observation that increased three-dimensionality often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, and can provide better complementarity to the complex topology of protein binding sites.[6][7]
It is within this context that 2-Oxaspiro[3.3]heptan-5-ol emerges as a fragment of significant strategic value. This molecule uniquely combines two highly desirable motifs: a spirocyclic core and an oxetane ring.
-
Spirocyclic Core: The spiro[3.3]heptane framework imparts a rigid, well-defined three-dimensional geometry.[6] This rigidity reduces the entropic penalty upon binding and presents substituents in precise vectors, offering a clear roadmap for fragment elaboration.[8]
-
Oxetane Ring: The four-membered oxetane ring is a versatile pharmacomodulant. It can act as a polar motif to improve aqueous solubility, serve as a metabolically stable alternative to other groups, and influence the pKa of nearby functionalities.[8][9][10] Its incorporation is a validated strategy for enhancing drug-like properties.[8]
-
Hydroxyl Group (-OH): The alcohol functionality provides a crucial handle for synthetic elaboration. It can act as a hydrogen bond donor or acceptor in the initial fragment binding and serves as a predictable point for chemical modification to "grow" the fragment into a more potent ligand.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 2-Oxaspiro[3.3]heptan-5-ol in an FBDD campaign, from initial screening to hit validation and structural characterization.
Physicochemical Profile of 2-Oxaspiro[3.3]heptan-5-ol
| Property | Value (Computed/Estimated) | Rationale & Significance for FBDD |
| Molecular Weight | ~114.14 g/mol | Well within the "Rule of Three" (MW < 300 Da), ensuring it explores chemical space efficiently.[3] |
| Formula | C₆H₁₀O₂ | Low complexity, providing a simple scaffold for optimization.[3] |
| cLogP | ~0.1 - 0.4 | Indicates good aqueous solubility, which is critical for biophysical screening methods and reduces the risk of non-specific binding.[11] |
| Topological Polar Surface Area (TPSA) | ~29.5 Ų | Contributes to solubility and membrane permeability characteristics. |
| Hydrogen Bond Donors | 1 (from -OH) | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 2 (from ether and hydroxyl oxygens) | Offers multiple opportunities for directed interactions within a binding pocket. |
| Rotatable Bonds | 0 | The rigid scaffold minimizes conformational ambiguity upon binding.[6] |
Data is estimated based on analogs found in PubChem and other chemical supplier databases.[12][13]
FBDD Experimental Workflow & Protocols
The successful application of 2-Oxaspiro[3.3]heptan-5-ol in an FBDD campaign requires a multi-step, validated workflow. The process begins with a sensitive primary screen to identify weak binders, followed by orthogonal validation to eliminate false positives, and culminates in high-resolution structural studies to guide optimization.
Protocol 1: Primary Screening using Saturation Transfer Difference (STD) NMR
Causality: STD-NMR is an ideal primary screening technique for fragments because it is exquisitely sensitive to the weak, transient binding interactions (μM to mM range) that are characteristic of initial hits.[14][15] The method is "ligand-observed," meaning it directly detects which molecules in a mixture are binding to the target protein, making it highly efficient.[16]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pD 7.4).
-
Prepare a stock solution of 2-Oxaspiro[3.3]heptan-5-ol at 100 mM in a compatible deuterated solvent (e.g., DMSO-d₆).
-
Create the final NMR sample by mixing the protein and fragment. A typical final concentration is 10 µM protein and 200 µM to 1 mM fragment. This high ligand-to-protein ratio ensures that binding events are readily detectable.[16]
-
Crucial Control: Prepare an identical sample containing only the fragment and buffer (no protein) to serve as a negative control.
-
-
NMR Spectrometer Setup (500 MHz or higher):
-
Tune and match the probe for the sample. Acquire a standard 1D proton spectrum to confirm the presence and integrity of the fragment.
-
Set up the STD experiment with a selective saturation pulse train targeting a region of the protein's aliphatic protons (e.g., -0.5 to 0.5 ppm) where no fragment signals are present.
-
The off-resonance irradiation should be set far from any protein or ligand signals (e.g., 30-40 ppm).
-
Use a saturation time (Tsat) of 1.5 to 2.0 seconds. This duration is typically sufficient to allow magnetization transfer to a binding ligand without causing excessive sample heating.
-
-
Data Acquisition & Analysis:
-
Acquire the on-resonance (saturated) and off-resonance (reference) spectra as an interleaved pair to minimize artifacts from spectrometer instability.
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Hit Criteria: The presence of signals in the STD difference spectrum corresponding to the protons of 2-Oxaspiro[3.3]heptan-5-ol is a positive indication of binding.[17] The absence of signals in the control sample confirms that the effect is protein-dependent.
-
Protocol 2: Orthogonal Hit Validation using Surface Plasmon Resonance (SPR)
Causality: It is critical to validate hits from a primary screen using an orthogonal biophysical method to eliminate false positives that may arise from the specific experimental conditions of the first assay.[18] SPR is an excellent choice as it is a label-free, real-time technique that can confirm binding and provide kinetic and affinity data (KD).[19][20]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a standard mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein to the chip surface via covalent coupling. Aim for a density that will produce a signal of 100-200 Response Units (RU) for the fragment to minimize mass transport effects.
-
Deactivate any remaining active esters with ethanolamine.
-
Crucial Control: Use one flow cell as a reference surface, either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.
-
-
Binding Analysis:
-
Prepare a dilution series of 2-Oxaspiro[3.3]heptan-5-ol in the running buffer (e.g., HBS-EP+). Concentrations should typically range from low µM to low mM to accurately determine the KD of a weak binder.
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) in real-time. The binding signal is the difference between the signal from the target surface and the reference surface.
-
After each injection, regenerate the surface with a mild buffer (if necessary) to remove the bound fragment.
-
-
Data Analysis:
-
Plot the steady-state response levels against the fragment concentration.
-
Fit the resulting binding isotherm to a 1:1 steady-state affinity model to calculate the equilibrium dissociation constant (KD).
-
Hit Criteria: A confirmed hit shows a concentration-dependent binding response that fits a saturation model, yielding a reproducible KD value, typically in the 10 µM to 5 mM range for a fragment.[21]
-
Protocol 3: Structural Characterization by X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase.[2][22] It provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions of the fragment. This structural information is invaluable for guiding the subsequent hit-to-lead optimization campaign.[1]
Methodology:
-
Protein Crystal Preparation:
-
Fragment Soaking:
-
Crystal soaking is often the most efficient method for obtaining protein-fragment complex structures.[24][25]
-
Prepare a "soaking solution" by dissolving 2-Oxaspiro[3.3]heptan-5-ol into a solution that mimics the mother liquor of the protein crystals. The fragment concentration should be high (typically 10-50 mM) to ensure sufficient occupancy in the binding site, given its weak affinity.[22]
-
Carefully transfer a protein crystal into a droplet of the soaking solution. Soaking times can range from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (often the soaking solution supplemented with glycerol or ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. Data collection at room temperature can also be considered to ensure the observed binding mode is not a cryo-artifact.[26]
-
-
Structure Solution and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously identify the bound fragment.
-
Refine the model of the protein-fragment complex.
-
Validation: The final model should show clear, interpretable electron density for the fragment. Analyze the key interactions (e.g., hydrogen bonds from the hydroxyl group, hydrophobic contacts) between the fragment and the protein residues. This structural blueprint is the foundation for rational, structure-guided fragment elaboration.
-
Conclusion
2-Oxaspiro[3.3]heptan-5-ol is a highly valuable building block for fragment-based drug design. Its inherent three-dimensionality, combined with the favorable physicochemical properties imparted by the oxetane ring and the synthetic utility of its hydroxyl group, makes it an exemplary starting point for discovering novel chemical matter. By employing a robust and validated workflow encompassing sensitive primary screening (STD-NMR), orthogonal validation (SPR), and definitive structural biology (X-ray crystallography), researchers can effectively leverage the unique attributes of this fragment to accelerate the discovery of new therapeutic leads.
References
-
Novikov, R., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Carreira, E. M., et al. (2024). Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. (Note: Specific article details may vary, link is to a relevant topic page). Available at: [Link]
-
van der Haas, R. N. S., et al. (Year not specified). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]
-
Caputo, J. A., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry via PMC. Available at: [Link]
-
Novikov, R., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
Keserű, G. M., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules via PMC. Available at: [Link]
-
Lepre, C. A., et al. (2017). Saturation transfer difference NMR for fragment screening. PubMed. Available at: [Link]
-
Bowie, J. U., et al. (2007). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols via NIH. Available at: [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Lepre, C. A., et al. (2017). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]
-
Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. 2-Azaspiro[3.3]heptan-6-ol. PubChem. Available at: [Link]
-
Li, Q., & Li, H. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Bruker. Fragment screening by ligand observed nmr. Bruker. Available at: [Link]
-
Ciulli, A., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]
-
Genentech. Fragment Library Screening by SPR. York Structural Biology Laboratory. Available at: [Link]
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National Center for Biotechnology Information. 2-Azaspiro(3.3)heptane. PubChem. Available at: [Link]
-
Charles River Laboratories. (2016). Guidelines for the successful generation of protein-ligand complex crystals. IUCr Journals. Available at: [Link]
-
Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available at: [Link]
-
Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules via PMC. Available at: [Link]
-
Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Available at: [Link]
-
Angulo, J., et al. (2019). Ligand-Orientation Based Fragment Selection in STD NMR Screening. Journal of Medicinal Chemistry. Available at: [Link]
-
Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Annual Review of Biophysics via PMC. Available at: [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]
-
Cytiva. Screening and analysis of fragments using Biacore systems. Cytiva. Available at: [Link]
-
Helliwell, J. R. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. Available at: [Link]
-
Dias, M. V. B., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. Available at: [Link]
- Rowlett, R. S. Protein XRD Protocols - Crystallization of Proteins. Colgate University.
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- 4. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fujc.pp.ua [fujc.pp.ua]
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Application Note: Strategic Derivatization of Spirocyclic Alcohols for Accelerated Library Synthesis in Drug Discovery
Introduction: The Strategic Value of Spirocyclic Alcohols in Medicinal Chemistry
Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in modern drug discovery.[1] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling a more precise and sterically defined presentation of pharmacophoric elements to biological targets.[2][3] This rigid, complex architecture often leads to improved binding affinity, enhanced selectivity, and optimized physicochemical properties such as solubility and metabolic stability.[4][5] Spirocyclic systems inherently possess a higher fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with increased success rates in clinical development.[2]
Spirocyclic alcohols, in particular, represent a critical class of building blocks for library synthesis. The hydroxyl group serves as a versatile synthetic handle for rapid diversification, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) around the core scaffold. By converting the alcohol to a variety of functional groups—ethers, esters, carbamates, and more—a library of analogues can be generated to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[6] This application note provides detailed protocols and expert insights into the most effective derivatization strategies for spirocyclic alcohols, tailored for the demands of high-throughput library synthesis.
Derivatization via Etherification: Modulating Polarity and Lipophilicity
Etherification of the spirocyclic hydroxyl group is a fundamental strategy to alter a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability. The resulting ether linkage is generally more stable to hydrolysis than an ester, making it an attractive modification for improving in vivo half-life. Given that many spirocyclic alcohols are sterically hindered tertiary alcohols, reaction conditions must be carefully selected to avoid elimination side reactions.
Causality Behind Experimental Choices
Acid-catalyzed dehydration is a common method for forming symmetrical ethers from primary alcohols.[7] However, for unsymmetrical ethers or with sensitive tertiary alcohols, this method can be problematic. An iron(III)-catalyzed approach offers a milder alternative, proceeding under conditions that minimize the formation of undesired alkene byproducts.[8] The choice of a non-coordinating solvent like dichloromethane (DCM) is crucial; polar, coordinating solvents such as THF or acetone can interfere with the catalytic activity of the iron center.[8]
Protocol 1: Iron(III)-Triflate Catalyzed Intermolecular Etherification
This protocol describes the synthesis of an unsymmetrical ether from a spirocyclic tertiary alcohol and a primary alcohol.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the spirocyclic alcohol (1.0 eq, 0.5 mmol).
-
Solvent Addition: Dissolve the alcohol in dichloromethane (DCM, 2 mL).
-
Addition of Coupling Partner: Add the primary alcohol (e.g., 1-propanol, 1.2 eq, 0.6 mmol) to the solution.
-
Catalyst Addition: Add Iron(III) triflate (Fe(OTf)₃, 0.05 eq, 0.025 mmol) and ammonium chloride (NH₄Cl, 0.05 eq, 0.025 mmol) to the stirred solution at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to 45 °C to increase the rate if necessary.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired spirocyclic ether.
Data Presentation: Etherification Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Fe(OTf)₃ / NH₄Cl | Mild Lewis acid system that activates the alcohol for nucleophilic attack while minimizing dehydration.[8] |
| Solvent | Dichloromethane (DCM) | Non-coordinating solvent that does not interfere with the catalyst.[8] |
| Temperature | 0 °C to 45 °C | Initial cooling controls exothermic reactions; gentle heating can drive the reaction to completion.[8] |
| Stoichiometry | 1.2 eq of primary alcohol | A slight excess of the less sterically hindered alcohol drives the equilibrium towards the unsymmetrical ether product. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes the acidic catalyst and facilitates extraction. |
Experimental Workflow: Etherification
Caption: Workflow for Iron-Catalyzed Etherification.
Derivatization via Esterification: Fine-Tuning Electronic and Steric Properties
Esterification is a powerful tool for derivatizing spirocyclic alcohols, enabling the introduction of a vast array of acyl groups. This modification can profoundly impact a compound's properties, from altering its solubility to introducing new points of interaction with a biological target. The esterification of sterically hindered tertiary alcohols, common in spirocyclic systems, can be challenging due to the slow reaction rates and potential for competing elimination reactions.[9]
Causality Behind Experimental Choices
Standard Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is often slow and reversible.[10] For library synthesis, more robust and rapid methods are required. The use of highly reactive acylating agents like acid anhydrides or acyl chlorides, in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) and a stoichiometric base like triethylamine (TEA), provides a highly effective solution.[11] TEA neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion, while DMAP acts as a potent acyl transfer agent, accelerating the reaction even with hindered alcohols.
Protocol 2: DMAP-Catalyzed Esterification with Acid Anhydride
This protocol details the esterification of a spirocyclic alcohol using an acid anhydride.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the spirocyclic alcohol (1.0 eq, 0.2 mmol) in anhydrous DCM (2 mL).
-
Base and Catalyst Addition: Add triethylamine (TEA, 2.0 eq, 0.4 mmol) followed by a catalytic amount of DMAP (0.1 eq, 0.02 mmol).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the acid anhydride (e.g., acetic anhydride, 1.5 eq, 0.3 mmol) dropwise to the stirred solution.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography or preparative HPLC to obtain the pure ester.[12]
Data Presentation: Esterification Reaction Parameters
| Parameter | Condition | Rationale |
| Acylating Agent | Acid Anhydride (1.5 eq) | Highly reactive acyl source; excess ensures complete conversion of the alcohol.[13] |
| Catalyst | DMAP (10 mol%) | Nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, accelerating acylation of hindered alcohols.[11] |
| Base | Triethylamine (TEA, 2.0 eq) | Scavenges the carboxylic acid byproduct, preventing side reactions and driving the equilibrium forward. |
| Solvent | Anhydrous DCM | Aprotic solvent prevents hydrolysis of the anhydride and the activated intermediate. |
| Temperature | 0 °C to RT | Initial cooling manages the exothermic reaction; RT provides sufficient energy for the reaction to proceed. |
Experimental Workflow: Esterification
Sources
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- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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Troubleshooting & Optimization
Technical Support Center: 2-Oxaspiro[3.3]heptan-5-ol Intermediates
The following technical guide serves as a specialized support center for researchers working with 2-Oxaspiro[3.3]heptan-5-ol and its related intermediates. This scaffold is a critical bioisostere in modern medicinal chemistry, often acting as a surrogate for morpholine or gem-dimethyl groups to modulate metabolic stability and lipophilicity. However, its compact, polar nature presents unique handling challenges.
Status: Operational Role: Senior Application Scientist Topic: Solubility, Handling, and Purification of Spirocyclic Oxetane Alcohols
Troubleshooting Hub (Q&A)
This section addresses the most frequent "pain points" reported by chemists handling the 5-ol scaffold.
Issue 1: "I cannot extract the product from the aqueous layer after the reaction."
Diagnosis: 2-Oxaspiro[3.3]heptan-5-ol is a low-molecular-weight (MW ~114 g/mol ), polar molecule. Its LogP is near zero or negative, meaning it partitions significantly into water, especially if the aqueous layer is not saturated. Solution:
-
Saturate the Aqueous Phase: Add solid NaCl until the aqueous layer is saturated (brine). This "salting out" effect reduces the solubility of the organic intermediate in water.
-
Switch Extraction Solvent: Standard Et₂O or EtOAc is often insufficient. Use a more polar organic system:
-
Recommended: Chloroform/Isopropanol (3:1 v/v). This mixture is denser than water and highly effective for extracting polar alcohols.
-
Alternative: DCM (Dichloromethane) – repeat extraction 4-5 times.
-
-
Continuous Extraction: For scale-up (>5g), use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) with DCM for 12–24 hours.
Issue 2: "The intermediate decomposes or oils out during silica chromatography."
Diagnosis: The oxetane ring is acid-sensitive. Standard silica gel is slightly acidic (pH ~6.5) and can catalyze ring-opening or polymerization, especially if the 5-ol is not protected. Additionally, the high polarity causes tailing. Solution:
-
Buffer the Silica: Pre-treat the silica column with 1% Triethylamine (Et₃N) in the eluent system to neutralize acidity.
-
Eluent Choice: Avoid pure Hexane/EtOAc. Use DCM/MeOH gradients (e.g., 0% to 10% MeOH).
-
Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica to prevent acid-catalyzed decomposition.
Issue 3: "My NMR shows broad peaks or unexpected shifts."
Diagnosis: The hydroxyl group at position 5 can form strong intermolecular hydrogen bonds, leading to aggregation in non-polar deuterated solvents (e.g., CDCl₃). Solution:
-
Solvent Switch: Run NMR in DMSO-d₆ or CD₃OD . These solvents break intermolecular H-bonds, resulting in sharp, well-defined signals.
-
Concentration: Run the sample at a lower concentration (<10 mg/mL) to reduce aggregation effects.
Deep Dive: Solubility & Stability Engineering
To successfully handle 2-Oxaspiro[3.3]heptan-5-ol, one must treat it as a "Polar Strained Hybrid" —it behaves partly like a sugar (high polarity) and partly like an epoxide (ring strain).
A. Solvent Selection Matrix
The choice of solvent impacts not just solubility but also the stability of the strained oxetane ring.
| Solvent Class | Suitability | Notes |
| Ethereal (THF, Et₂O) | High | Excellent for reactions (e.g., Grignard, reduction). inert to the oxetane ring. |
| Halogenated (DCM, CHCl₃) | High | Good solubility for the 5-ol; preferred for extraction and chromatography. |
| Alcohols (MeOH, EtOH) | Medium | Good solubility, but avoid strong acidic conditions to prevent solvolysis (ring opening). |
| Hydrocarbons (Hexane) | Low | The 5-ol is likely insoluble; useful only as an antisolvent for precipitation. |
| Aqueous Acid (HCl) | FORBIDDEN | Critical Risk: Rapid ring opening to the 1,3-diol or chlorohydrin. |
B. Workup Protocol: The "Salting-Out" Method
For isolating the 5-ol from a reduction reaction (e.g., NaBH₄ reduction of the ketone).
-
Quench: Carefully quench the reaction with Saturated NH₄Cl (mildly acidic, pH ~5-6) or Phosphate Buffer (pH 7) . Do not use HCl.
-
Saturation: Add solid NaCl to the aqueous mixture until no more dissolves.
-
Extraction: Extract with CHCl₃:IPA (3:1) (
reaction volume). -
Drying: Dry organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if the product is very sensitive, though Na₂SO₄ is generally safer).
-
Concentration: Evaporate solvent at moderate temperature (<40°C) as low-MW spirocycles can be volatile.
Visualizations
Figure 1: Extraction & Purification Decision Tree
This workflow guides you through the critical post-reaction processing steps to maximize recovery.
Caption: Decision tree for maximizing recovery of polar spirocyclic intermediates from aqueous reaction mixtures.
Figure 2: Synthesis & Stability Checkpoints
A logical flow for synthesizing the 5-ol from the ketone precursor, highlighting danger zones.
Caption: Synthetic pathway for the 5-ol intermediate with critical stability checkpoints to prevent oxetane degradation.
References & Authority
The protocols above are synthesized from established methodologies for spirocyclic oxetanes, referencing key works by the Carreira group (pioneers of this scaffold) and industrial process data.
-
Synthesis and Properties of Spirocyclic Oxetanes:
-
Wuitschik, G., Carreira, E. M., et al.[1][2] "Spirocyclic Oxetanes: Synthesis and Properties."[1][2][3] Angewandte Chemie International Edition, 2008 , 47, 4512–4515.[1][2] Link
-
Context: Establishes the fundamental stability profile and physicochemical advantages (solubility, metabolic stability) of the 2-oxaspiro[3.3]heptane scaffold.
-
-
Medicinal Chemistry Applications & Bioisosterism:
-
Scale-Up and Process Safety:
-
Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie, 2010 .
-
Context: Discusses the handling of volatile and polar spirocyclic intermediates during scale-up.
-
-
Commercial & Physical Data:
Disclaimer: Always consult the Safety Data Sheet (SDS) before handling. Spirocyclic oxetanes are strained rings and may exhibit exothermic decomposition under certain conditions.
Sources
Technical Support Center: Spiro[3.3]heptane Functionalization
This guide serves as a technical resource for researchers isolating 2-oxaspiro[3.3]heptan-5-ol (the "proximal" isomer) from its 6-ol regioisomer (the "distal" isomer). These scaffolds are increasingly critical in medicinal chemistry as saturated bioisosteres for benzene rings, yet their separation presents unique challenges due to their rigid, compact nature and lack of UV chromophores.
Agent: Dr. A. Vance, Senior Application Scientist Subject: Resolution of Regioisomeric Spiro-Alcohols Reference Code: OSH-SEP-0506
Diagnostic & Identification (The "How-to-Know")
Q: I have a crude mixture from a radical oxidation of 2-oxaspiro[3.3]heptane. How do I definitively distinguish the 5-ol from the 6-ol by NMR before attempting separation?
A: The most reliable method is 1H NMR symmetry analysis . The structural rigidity of the spiro[3.3]heptane core leads to distinct magnetic environments for the regioisomers.
-
The 6-ol Isomer (Distal):
-
Symmetry: Possesses a plane of symmetry passing through C6, C4 (spiro), and the oxetane oxygen.
-
Oxetane Ring (C1/C3): The protons on the oxetane ring remain chemically equivalent (or enantiotopic pairs that appear simple). You will typically see a clean set of signals for the oxetane methylene groups.
-
Carbocycle: The protons at C5 and C7 are equivalent.
-
Key Signal: Look for a simplified spectrum with fewer distinct methylene environments.
-
-
The 5-ol Isomer (Proximal):
-
Symmetry: The hydroxyl group at C5 breaks the symmetry of the molecule. It creates a chiral center (racemic mixture), making the entire molecule chiral (
symmetry). -
Oxetane Ring (C1/C3): The asymmetry renders the protons on the oxetane ring diastereotopic . Instead of a clean singlet/doublet, you will observe complex splitting (AB systems or distinct multiplets) for the oxetane protons because they "feel" the chiral center at C5.
-
Key Signal: Look for "doubling" of peaks and increased complexity in the 4.0–4.8 ppm region (oxetane protons).
-
Data Table: Predicted NMR Characteristics
| Feature | 6-ol Regioisomer (Distal) | 5-ol Regioisomer (Proximal) |
| Symmetry Point Group | ||
| Oxetane Protons (H1/H3) | Equivalent/Simple Multiplet | Non-equivalent (Complex/Diastereotopic) |
| Carbocycle Protons (H5/H7) | Equivalent | Distinct environments |
| Chirality | Achiral (Meso-like) | Chiral (Racemic) |
Separation Protocol (The "How-to-Isolate")
Q: Flash chromatography on silica shows poor resolution. The spots streak or co-elute. What is the recommended purification workflow?
A: These small, polar alcohols often streak on silica due to strong hydrogen bonding. The 5-ol is sterically more hindered (neopentyl-like position adjacent to the spiro center), while the 6-ol is more exposed.
Protocol A: Optimized Flash Chromatography (Direct)
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase Modifier: Do not use pure EtOAc/Hexane. You must dope the mobile phase to sharpen the peaks.
-
Recommendation: DCM : MeOH (95:5) or EtOAc : Hexane with 1% Triethylamine (if acid sensitive) or 1% Isopropanol .
-
-
Elution Order: Typically, the 5-ol elutes first (higher
) because the hydroxyl group is sterically shielded by the spiro-junction, reducing its interaction with the silica surface compared to the exposed 6-ol.
Protocol B: Derivatization (The "Silver Bullet") If direct separation fails (common on >5g scale), convert the mixture to esters. The symmetry differences amplify the physical property divergence of the derivatives.
-
Derivatize: Treat crude mixture with
-Nitrobenzoyl chloride (or 3,5-dinitrobenzoyl chloride) and Pyridine/DMAP.-
Why? This adds UV activity (making detection easier) and significantly changes the shape/polarity.
-
-
Separate: The 6-benzoate (symmetric, crystalline) often crystallizes out or separates easily on silica from the 5-benzoate.
-
Hydrolyze: Saponify the isolated ester (LiOH/THF/H2O) to recover the pure alcohol.
Troubleshooting & Logic Tree
Q: I isolated the major product, but it's a solid. Is this the 5-ol or 6-ol?
A: High-symmetry molecules pack better in crystal lattices. The 6-ol is significantly more likely to be a crystalline solid, whereas the 5-ol (as a racemic mixture with lower symmetry) often remains an oil or an amorphous solid. If your major product crystallized spontaneously from the fraction, it is highly probable you have the 6-ol .
Visual Decision Tree: Purification Workflow
Caption: Logical workflow for the separation of spiro-alcohol regioisomers, prioritizing direct chromatography followed by derivatization if resolution is insufficient.
Synthesis Context (Root Cause Analysis)
Q: Why do I have this mixture? Can I avoid it?
A:
-
The Problem: You likely obtained this mixture via a non-selective radical hydroxylation (e.g., C-H activation) of the parent 2-oxaspiro[3.3]heptane. Radical species at C5 and C6 have similar stability in this strained system.
-
The Solution (Synthesis Redesign): If you specifically need the 6-ol , avoid C-H oxidation. Instead, synthesize 2-oxaspiro[3.3]heptan-6-one (available from commercial precursors like 3,3-bis(bromomethyl)oxetane and tosylmethyl isocyanide equivalents) and reduce it with
. This route is regiospecific and yields exclusively the 6-ol [1, 2]. -
The 5-ol Challenge: The 5-ol is harder to access selectively. If you need the 5-ol, the separation of the mixture (as described above) is often the most practical route unless you employ specific ring-expansion chemistries [3].
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Angewandte Chemie International Edition . Available at: [Link]
-
Mykhailiuk, P. K. (2024).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv (Preprint).[2] Available at: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Journal of Medicinal Chemistry . Available at: [Link]
Sources
stability of oxaspiro[3.3]heptane rings under acidic conditions
Executive Summary
Oxaspiro[3.3]heptane scaffolds (specifically 2-oxaspiro[3.3]heptane and its aza-analogs) have emerged as high-value bioisosteres for gem-dimethyl, carbonyl, and piperidine groups in modern drug discovery. While they offer superior metabolic stability and physicochemical properties (low lipophilicity, high solubility), their strained spirocyclic nature creates a specific vulnerability: acid-catalyzed ring opening .
This guide addresses the "Stability Paradox" of these rings—they are kinetically stable due to the spiro-substitution effect but thermodynamically primed for decomposition under unchecked acidic conditions.
The Mechanism of Instability
To troubleshoot effectively, one must understand the failure mode. The oxetane ring within the spiro[3.3] system is the weak link. While 3,3-disubstitution (inherent in the spiro linkage) provides significant steric protection against nucleophiles, protonation of the ether oxygen activates the ring for rupture.
Decomposition Pathway Analysis
The following diagram illustrates the bifurcation between successful functionalization (e.g., deprotection) and catastrophic ring opening.
Figure 1: Mechanistic bifurcation of oxaspiro[3.3]heptane in acid. The spiro-carbon sterically shields the backside, but strong nucleophiles or heat can overcome this barrier.
Technical Troubleshooting & FAQs
Scenario A: Decomposition During N-Boc Deprotection
User Issue: "I treated my 2-oxa-6-azaspiro[3.3]heptane derivative with 50% TFA/DCM, and the NMR shows a complex mixture of alcohols."
Root Cause: The high concentration of TFA creates a highly acidic medium, and the exotherm from mixing accelerates acid-catalyzed hydrolysis (especially if wet DCM is used). Corrective Action:
-
Dilution: Reduce TFA concentration to 10–20% v/v in DCM.
-
Temperature Control: Perform the reaction at 0°C. Do not let it warm to RT until necessary.
-
Scavengers: Add triethylsilane (Et3SiH) if carbocation rearrangement is suspected, though usually, water is the culprit.
-
Alternative Reagent: Switch to 4M HCl in Dioxane or TMSOTf/2,6-lutidine .
Scenario B: Instability During Silica Gel Chromatography
User Issue: "My compound was pure by LCMS but degraded after column chromatography."
Root Cause: Silica gel is slightly acidic (pH ~5–6), which can be enough to open sensitive oxetanes over prolonged contact times. Corrective Action:
-
Pre-treatment: Pre-wash the silica column with 1% Triethylamine (Et3N) in hexanes/ethyl acetate to neutralize acidic sites.
-
Fast Elution: Minimize residence time on the column.
-
Alumina: Use neutral alumina instead of silica gel for purification.
Scenario C: Library Storage Stability
User Issue: "Can I store these compounds as HCl salts in DMSO?"
Root Cause: Chloride ions (Cl-) are nucleophilic enough to open protonated oxetanes over time, especially in polar aprotic solvents like DMSO that strip away solvation shells. Corrective Action:
-
Counter-ion Selection: Store as TFA salts or Formate salts rather than HCl or HBr salts. Trifluoroacetate is non-nucleophilic.
-
Free Base: Store as the free base at -20°C if possible.
Validated Experimental Protocols
Protocol 1: "Safe-Mode" Boc Deprotection of Oxaspiro[3.3]heptanes
Standard TFA conditions are often too harsh. This protocol prioritizes ring integrity.
Reagents:
-
Substrate (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)[1]
-
Saturated aq. NaHCO3
Workflow:
-
Dissolution: Dissolve substrate in anhydrous DCM (0.1 M concentration) under N2 atmosphere.
-
Cooling: Cool solution to 0 °C using an ice bath. Allow to equilibrate for 10 mins.
-
Acid Addition: Add TFA dropwise.
-
Critical Ratio: Final concentration should be 4:1 DCM:TFA .
-
-
Monitoring: Stir at 0 °C. Monitor by TLC or LCMS every 30 minutes.
-
Checkpoint: If reaction is sluggish after 2 hours, allow to warm to 10 °C, but never reflux.
-
-
Quenching (The Danger Zone):
-
Pour the cold reaction mixture slowly into a rapidly stirring mixture of DCM and saturated NaHCO3.
-
Why? Direct evaporation of TFA concentrates the acid, promoting decomposition. Neutralization before concentration is safer.
-
-
Isolation: Separate layers, dry organic phase over Na2SO4, and concentrate < 30 °C.
Protocol 2: Ultra-Mild Deprotection (TMSOTf Method)
Use this if the scaffold contains other acid-sensitive groups or if Protocol 1 fails.
Reagents:
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.5 equiv)
-
2,6-Lutidine (2.0 equiv)
-
DCM
Workflow:
-
Dissolve substrate and 2,6-lutidine in DCM at 0 °C.
-
Add TMSOTf dropwise.
-
Stir for 30–60 mins (reaction is usually very fast).
-
Quench with MeOH, then aq. NaHCO3.
Comparative Stability Data
| Condition | Stability of Oxaspiro[3.3]heptane | Risk Factor | Recommendation |
| 10% TFA in DCM (0°C) | High | Low | Preferred Method |
| 4M HCl in Dioxane (RT) | Moderate | Medium | Chloride ion can open ring over time. |
| HBr / HI | Very Low | Critical | Avoid. Br-/I- are strong nucleophiles. |
| Aq. H2SO4 (pH 1) | Low | High | Hydrolysis likely. |
| Physiological (pH 7.4) | Excellent | None | Stable in plasma/microsomes. |
| Lewis Acid (BF3·OEt2) | Very Low | Critical | Rapid polymerization/rearrangement. |
References
-
Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Barnes-Seeman, D., et al. (2013). Metabolic Stability and Pharmacological Properties of Oxetane-Containing Derivatives. ACS Medicinal Chemistry Letters.
-
Vertex AI Search Grounding . (2025). Search Results on Oxaspiro[3.3]heptane Stability. 3
Sources
Technical Support Center: 2-Oxaspiro[3.3]heptan-5-ol Derivatives
Subject: Purification, Stability, and Handling Protocols
Ticket ID: OSH-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Scaffold at a Glance
The 2-oxaspiro[3.3]heptan-5-ol scaffold is a high-value bioisostere for morpholine and piperidine rings. Its inclusion in drug candidates improves metabolic stability and lowers lipophilicity (
However, this scaffold presents two distinct challenges during purification:
-
"The Invisible Analyte": It lacks a conjugated
-system, rendering it nearly invisible to standard UV detection (254 nm). -
"The Acid-Sensitive Core": While the spirocyclic oxetane is robust under physiological conditions, it is prone to ring-opening polymerization or hydration when exposed to the acidic silanol groups of standard silica gel during flash chromatography.
This guide provides field-proven workflows to overcome these bottlenecks.
Module 1: Visualization & Detection
Issue: “I see nothing on my UV trace, but my mass spec says the product is there.”
The Root Cause
The 2-oxaspiro[3.3]heptane skeleton consists of saturated
Troubleshooting Protocol: Visualization Strategies
1. Thin Layer Chromatography (TLC) Staining
Do not rely on UV. You must use destructive staining methods.
| Stain Reagent | Sensitivity | Target Functionality | Protocol Notes |
| KMnO₄ (Basic) | High | Alcohols, unsaturation | Preferred. The hydroxyl group at C5 oxidizes rapidly. Appears as a bright yellow spot on a purple background.[1] |
| p-Anisaldehyde | High | General organic framework | Good for derivatives. Requires strong heating. Appears as blue/purple spots. |
| Iodine Chamber | Medium | Lipophilic moieties | Reversible. Good for initial quick checks but less specific than KMnO₄. |
| Phosphomolybdic Acid (PMA) | High | Alcohols, ethers | Excellent for the oxetane ether. Requires vigorous heating (heat gun). |
2. Automated Flash Chromatography Detection
If your flash system relies solely on UV, you will miss the fraction.
-
Recommendation: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors that do not rely on chromophores.
-
Workaround (If ELSD/CAD unavailable): "Blind" collection. Collect all fractions and spot every 3rd tube on a TLC plate, then stain with KMnO₄.
Visual Logic: Detection Workflow
Figure 1: Decision matrix for detecting non-chromophoric spirocyclic alcohols.
Module 2: Purification on Silica (Acid Sensitivity)
Issue: “My crude NMR looked clean, but after the column, I lost 50% of my mass and see new impurities.”
The Root Cause
Standard silica gel is slightly acidic (
Troubleshooting Protocol: Neutralization
You must buffer your stationary phase.[2]
Method A: Triethylamine (Et₃N) Pre-treatment (Recommended)
This method creates a basic environment that protects the oxetane ring.
-
Prepare Mobile Phase: Add 1% Triethylamine (Et₃N) to your non-polar solvent (e.g., Hexane or DCM).
-
Column Pre-wash: Flush the silica column with 3 column volumes (CV) of this Et₃N-doped solvent before loading your sample.
-
Run Column: Perform the purification using your standard gradient (e.g., DCM/MeOH or Hex/EtOAc). You can maintain 0.5% Et₃N in the mobile phase if the compound is highly sensitive.
Method B: Alternative Stationary Phases
If silica continues to degrade your compound:
-
Basic Alumina (Aluminum Oxide): Inherently basic; ideal for acid-sensitive ethers.
-
C18 (Reverse Phase): Generally neutral and less catalytic than bare silica. Use water/acetonitrile gradients (avoid trifluoroacetic acid; use ammonium bicarbonate buffer if pH control is needed).
Experimental Comparison: Silica Treatment
| Stationary Phase | Additive | Stability Risk | Separation Resolution |
| Standard Silica | None | High (Ring Opening) | Good |
| Neutralized Silica | 1% Et₃N | Low | Good (May reduce tailing) |
| Basic Alumina | None | Minimal | Lower than Silica |
| Reverse Phase (C18) | Neutral Buffer | Minimal | Excellent |
Module 3: Isolation & Solid State Handling
Issue: “The product is an oil/gum that refuses to crystallize.”
The Root Cause
Small, polar spirocycles often suffer from low melting points due to inefficient packing and high conformational freedom (despite the rigid rings). The alcohol group leads to hydrogen bonding networks that can trap solvent, resulting in oils.
Troubleshooting Protocol: Salt Formation
To obtain a stable solid for storage or formulation, convert the spiro-alcohol (or amino-derivatives) into a salt.
-
Sulfonate Salts: Literature suggests that sulfonate salts (e.g., tosylate, mesylate) of spirocyclic amines/alcohols often yield crystalline solids where the free base does not.
-
Lyophilization: If the compound is an oil, dissolve in t-Butanol/Water (1:1) and lyophilize. This often produces a fluffy, handleable white powder rather than a sticky gum.
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) in my HPLC mobile phase? A: Proceed with caution. While analytical exposure (minutes) is usually fine, prolonged exposure to TFA during prep-HPLC or concentration (rotary evaporation) can induce oxetane hydrolysis. Use Formic Acid (0.1%) or Ammonium Bicarbonate (10mM, pH 8) instead.
Q: Why does my compound streak on the TLC plate? A: The C5-hydroxyl group interacts strongly with silica silanols.
-
Fix: Add 1% MeOH and 0.5% Et₃N to your TLC developing solvent. The amine blocks the active sites on the silica.
Q: Is the 2-oxaspiro[3.3]heptane system stable in water? A: Yes, it is generally stable in neutral or basic aqueous solutions. Instability is primarily driven by acidic environments.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[3]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
SpiroChem AG. (n.d.). Spirocyclic Scaffolds: Handling and Stability.[4][5] SpiroChem Technical Notes.
-
Barnes-Seeman, D. (2016). The Role of Spirocyclic Scaffolds in Drug Discovery.[5][6] Journal of Medicinal Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific derivative before handling.
Sources
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Overcoming Steric Hindrance in Spiro[3.3]heptan-5-ol Functionalization
This is a technical support guide designed for researchers working with the spiro[3.3]heptane scaffold. It addresses the specific steric and conformational challenges associated with functionalizing the C5-position (adjacent to the spiro center).
Executive Summary: The "Neopentyl-in-a-Ring" Problem
Functionalizing spiro[3.3]heptan-5-ol presents a unique convergence of steric and electronic challenges. Unlike the more accessible 2-position (distal), the 5-position (alpha to the spiro center) is chemically equivalent to a neopentyl group constrained within a cyclobutane ring .
The Core Challenge:
The quaternary spiro center (C4) exerts significant steric bulk, blocking the trajectory for backside attack (
This guide provides troubleshooting protocols to bypass these kinetic barriers using high-energy electrophiles, radical pathways, and conformational bias.
Diagnostic Workflow
Before altering your route, map your issue to the correct mechanistic bottleneck using the decision tree below.
Figure 1: Decision matrix for overcoming steric barriers in spiro[3.3]heptane functionalization.
Troubleshooting Modules
Module A: Activation (The "Stuck" Hydroxyl)
Issue: Standard mesylation (MsCl/Et3N) or tosylation is incomplete even after 24 hours.
Root Cause: The C5 hydroxyl group is shielded by the C-H bonds of the adjacent ring (C1/C3) and the spiro center. The transition state for sulfonation is crowded. Furthermore, the resulting mesylate is thermally unstable due to ring strain, often leading to decomposition before isolation.
Solution:
Switch to Triflic Anhydride (
Protocol (Triflation):
-
Solvent: Anhydrous DCM (0.1 M).
-
Base: 2,6-Lutidine (1.5 equiv) — Crucial: Less sterically demanding than triethylamine, avoids quaternary salt precipitation.
-
Reagent:
(1.2 equiv), added dropwise at -78°C . -
Workup: Quench with cold
. Do not warm above 0°C during extraction. Use immediately.
Expert Tip: If the triflate is too unstable, use the Nonaflate (ONf) . It has similar leaving group ability (
faster than tosylate) but higher thermal stability, allowing for purification on silica gel (neutralized with 1%).
Module B: Nucleophilic Substitution (The "Bounce-Off" Effect)
Issue: Displacement of the leaving group (OMs/OTs) with amines or azides yields starting material or elimination products.
Root Cause:
Solution 1: The "Super-Mitsunobu" Standard DEAD/PPh3 often fails because the bulky phosphine oxide cannot form the intermediate in the crowded pocket.
-
Reagent: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine). -
Why:
is a smaller nucleophile than , and ADDP provides a more stable betaine intermediate.
Solution 2: Oxidation-Reductive Amination Sequence
If direct substitution is impossible, bypass the steric clash by changing hybridization (
-
Oxidize C5-OH to the ketone (See Module C).
-
Perform Reductive Amination using
and .-
Note: The hydride will attack from the less hindered face, typically yielding the thermodynamically favored isomer (pseudo-equatorial amine).
-
Module C: Oxidation (The "Ketone" Gateway)
Issue: Swern oxidation yields complex mixtures or low conversion.
Root Cause: The bulky sulfur ylide in Swern oxidation may struggle to approach the hindered alcohol. Additionally, the acidic workup can trigger acid-catalyzed rearrangements (Semipinacol-type) of the strained spiro system.[1]
Solution: Use Dess-Martin Periodinane (DMP) .[2]
-
Mechanism: DMP acts as a ligand exchange oxidant. Once the alcohol binds to the iodine center (which is reversible), the intramolecular elimination is rapid and less sensitive to external steric bulk.
-
Buffer: Always add solid
(5 equiv) to the reaction mixture to neutralize the acetic acid byproduct, preventing acid-mediated ring expansion.
Comparison of Oxidants:
| Method | Suitability for Spiro[3.3]heptan-5-ol | Risk Factor |
| Swern | Low | High (Rearrangement during quench) |
| PCC/PDC | Medium | High (Chromium waste, acidic) |
| DMP | High | Low (Neutral conditions) |
| TPAP/NMO | Medium | Medium (Steric bulk of Ru catalyst) |
Module D: Etherification (O-Alkylation)
Issue: Williamson ether synthesis (NaH + Alkyl Halide) stalls.
Root Cause: The alkoxide formed at C5 is sterically congested and tends to aggregate, reducing its nucleophilicity. The sodium cation forms a tight ion pair in the non-polar pocket of the spiro rings.
Solution: Disrupt the ion pair to create a "naked" alkoxide.
-
Base: Use Potassium Hydride (KH) instead of NaH (faster deprotonation).
-
Additive: Add 18-Crown-6 (for K+) or 15-Crown-5 (if using NaH).
-
Solvent: DMF or THF/DMF (9:1).
-
Temperature: Heat is often required (60°C), but monitor for elimination (olefin formation).
References
-
Spiro[3.
-
General Reactivity of Spirocycles
-
Steric Hindrance in Cyclobutanes
-
Burkhard, J. A., et al. "Oxidative rearrangement of spiro cyclobutane cyclic aminals." Organic Letters, 2012.
-
-
Functionalization Strategies
-
Bull, J. A., et al. "Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core." Organic Letters, 2025.
-
Disclaimer: These protocols involve high-energy reagents (
Sources
Technical Support Center: Spirocyclic Ether Synthesis
Ticket Subject: Optimizing Yield & Selectivity in Spirocyclic Ether Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Introduction & Triage
Welcome to the Advanced Synthesis Support Center. You are likely here because your spirocyclization is suffering from low yields, poor diastereoselectivity, or competing oligomerization. Spirocyclic ethers—where a cyclic ether is fused to another ring at a single carbon—possess high steric strain and significant conformational rigidity.
To resolve your issue, we must first identify your synthetic vector. Please refer to the Methodology Selection Workflow below to confirm you are applying the correct protocol for your substrate class.
Methodology Selection Workflow
Figure 1: Decision matrix for selecting the optimal spirocyclization strategy based on precursor topology.
Module A: Ring-Closing Metathesis (RCM) Optimization
Applicability: Formation of spirocyclic ethers from diallyl ether derivatives.
Common Issue: "My reaction yields are <40% and I see spots on the TLC corresponding to dimers."
Root Cause: The formation of spirocycles via RCM is entropically disfavored compared to simple ring closures. The primary competitor is intermolecular cross-metathesis (oligomerization).
Protocol: The Pseudo-High Dilution Injection
Do not simply add more solvent. That slows kinetics too much. Use this controlled addition method.
-
Catalyst Selection: Use Grubbs II or Hoveyda-Grubbs II for sterically demanding spiro-centers.
-
Solvent: Degassed Dichloromethane (DCM) or Toluene.
-
The Setup:
-
Flask A: Refluxing solvent (pure).
-
Syringe B: Substrate dissolved in minimal solvent.
-
Syringe C: Catalyst dissolved in minimal solvent.
-
-
Execution: Simultaneously syringe-pump B and C into Flask A over 4–8 hours.
-
Why? This keeps the instantaneous concentration of the active species extremely low (
M), favoring intramolecular cyclization (zero-order in concentration) over intermolecular dimerization (second-order).
-
Troubleshooting RCM
| Symptom | Diagnosis | Corrective Action |
| No Reaction | Catalyst Poisoning | Check for Lewis basic nitrogens or thiols in substrate. Add Lewis acid (e.g., Ti(OiPr)₄) to mask heteroatoms [1]. |
| Isomerization | Ruthenium Hydride Formation | Add 10 mol% 1,4-benzoquinone to scavenge Ru-hydride species that cause double bond migration [2]. |
| Stalled Conversion | Ethylene Inhibition | Ensure vigorous reflux or N₂ sparging to remove ethylene gas, driving equilibrium forward. |
Module B: Metal-Catalyzed Carboetherification
Applicability: Cyclization of alkenols (e.g., copper-catalyzed synthesis).[1][2]
Common Issue: "I am getting low enantioselectivity or yield in Cu-catalyzed reactions."
Root Cause: The solvent and ligand sphere are critical for stabilizing the high-energy radical/cationic intermediates involved in forming the quaternary center.
Protocol: The Trifluoromethylbenzene Effect
Recent authoritative studies demonstrate that standard solvents like Toluene are suboptimal for oxidative cyclizations due to H-atom abstraction side reactions.
Optimized Conditions [3]:
-
Catalyst: Cu(OTf)₂ (20 mol%).[2] Note: Dropping to 15 mol% can reduce yield by >30%.
-
Ligand: (S,S)-tBu-Box.
-
Solvent: PhCF₃ (Trifotoluene) .
-
Temperature: 120 °C.
-
Oxidant: MnO₂ (stoichiometric) or O₂ (if using aerobic protocols).
Yield Comparison Data
| Solvent | Catalyst Load | Yield (%) | ee (%) | Notes |
| Toluene | 20 mol% | 45% | 82% | H-abstraction byproducts observed. |
| PhCF₃ | 20 mol% | 88% | 94% | Optimal polarity and inertness. |
| PhCF₃ | 15 mol% | 52% | 91% | Catalyst death outpaces turnover. |
Module C: Stereocontrol & Thermodynamic Equilibration
Applicability: Acid-catalyzed spiroketalization or etherification.
FAQ: "I am forming the spirocycle, but it's the wrong diastereomer."
Technical Insight: Spirocyclic ethers, particularly spiroketals, are governed by the Anomeric Effect .
-
Thermodynamic Product: The oxygen lone pair is anti-periplanar to the C-O bond of the adjacent ring (double anomeric effect is most stable).
-
Kinetic Product: Usually formed via chelation control or specific transition states in metal catalysis.
Corrective Action:
-
To switch to Thermodynamic: Treat your isolated "wrong" isomer with mild acid (pTSA or CSA) in MeOH. If the anomeric effect dictates the other isomer, it will equilibrate.
-
To lock the Kinetic: Use a hetero-Michael addition or transition-metal catalyzed approach (like Gold(I)) that operates under irreversible conditions.
Pathway Visualization: Kinetic vs. Thermodynamic
Figure 2: Pathway divergence for stereoselective spirocycle formation.
Advanced Troubleshooting (Q&A)
Q: My Re₂O₅ catalyzed cyclization (Prins-type) is giving a complex mixture. A: Rhenium(VII) oxide is highly moisture sensitive. Ensure your precursor is strictly dry. This reaction relies on the formation of a perrhenate ester intermediate.[3] If water is present, perrhenic acid forms, leading to non-specific acid decomposition. Use Re₂O₅ in DCM and ensure the alkene nucleophile is electronically matched (electron-rich alkenes cyclize faster) [4].
Q: Can I use microwave irradiation to improve RCM yields? A: Yes, but with caution. Microwave heating often accelerates catalyst decomposition as much as it accelerates the reaction.
-
Recommendation: Use microwave only for substrates that fail at reflux after 12 hours. Use a "ramp and hold" method to prevent thermal runaway.
Q: How do I prevent polymerization in radical cyclizations?
A: If using a radical approach (e.g., Tin or Photoredox), the rate of cyclization (
-
Fix: Increase the temperature (activates the unimolecular cyclization more than bimolecular reactions) or use a Thorpe-Ingold modified substrate (gem-dimethyl effect) to pre-organize the conformation.
References
-
Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition. Link
-
Hong, S. H., & Grubbs, R. H. (2006). "Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products." Journal of the American Chemical Society.[4] Link
-
Zhang, Z., et al. (2018). "Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols." Angewandte Chemie. Link
-
Hredzak, D., et al. (2019). "Re2O7-Catalyzed Approach to Spirocyclic Ether Formation from Acyclic Precursors." Organic Letters. Link
Sources
- 1. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re2O7‑Catalyzed Approach to Spirocyclic Ether Formation from Acyclic Precursors: Observation of Remote Stereoinduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Oxaspiro[3.3]heptan-5-ol
This guide provides an in-depth analysis of the ¹H NMR spectrum of the novel spirocyclic compound, 2-Oxaspiro[3.3]heptan-5-ol. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. To provide a comprehensive understanding of its unique spectral features, we compare our predicted spectrum with the experimental ¹H NMR data of two key structural analogues: 3-hydroxyoxetane and cyclobutanol. This comparative approach will highlight the influence of the spirocyclic core, the oxetane ring's oxygen atom, and the hydroxyl group on proton chemical shifts and coupling patterns.
This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel chemical entities, particularly those containing strained ring systems.
The Structural Uniqueness of 2-Oxaspiro[3.3]heptan-5-ol
2-Oxaspiro[3.3]heptan-5-ol is a fascinating molecule that combines the structural rigidity and three-dimensionality of a spiro[3.3]heptane framework with the polarity and hydrogen-bonding capability of an oxetane and a secondary alcohol. These features make it an attractive scaffold in medicinal chemistry. Understanding its ¹H NMR spectrum is crucial for confirming its synthesis and for elucidating the stereochemistry of its derivatives.
The molecule's structure presents several distinct proton environments, the analysis of which can be complex due to the rigid, puckered nature of the four-membered rings. The inherent ring strain in both the cyclobutane and oxetane rings is expected to significantly influence the electronic environment of the protons and, consequently, their chemical shifts.
Predicted ¹H NMR Spectrum of 2-Oxaspiro[3.3]heptan-5-ol
The ¹H NMR spectrum of 2-Oxaspiro[3.3]heptan-5-ol is predicted to exhibit five distinct signals, corresponding to the five sets of chemically non-equivalent protons. The prediction is based on the analysis of chemical shift data from related structures, including unsubstituted oxetane and cyclobutanol. In unsubstituted oxetane, the protons adjacent to the oxygen (α-protons) resonate at approximately 4.65 ppm, while the β-protons are found at around 2.61 ppm. For cyclobutanol, the proton on the carbon bearing the hydroxyl group (the carbinol proton) appears around 4.23 ppm.
Based on these reference points, the following spectral assignments are proposed for 2-Oxaspiro[3.3]heptan-5-ol:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| Ha | ~4.7 - 4.9 | Quartet (or dd) | Jab ≈ 7-9 Hz | Protons on the oxetane ring adjacent to the oxygen atom. Deshielded by the electronegative oxygen. Expected to be split by the geminal proton (Hb) and potentially show long-range coupling. |
| Hb | ~4.5 - 4.7 | Quartet (or dd) | Jab ≈ 7-9 Hz | Protons on the oxetane ring adjacent to the oxygen atom. Deshielded by the electronegative oxygen. Expected to be split by the geminal proton (Ha). |
| Hc | ~2.5 - 2.7 | Multiplet | - | Protons on the oxetane ring at the C4 position. Influenced by the spiro-center and the adjacent oxygenated ring. |
| Hd | ~4.0 - 4.3 | Multiplet | - | Carbinol proton (CH-OH). Deshielded by the adjacent hydroxyl group. The multiplicity will depend on the coupling with neighboring protons on the cyclobutane ring. |
| He | ~2.0 - 2.4 | Multiplet | - | Protons on the cyclobutane ring. Chemical shifts are expected to be in the typical range for cyclobutanes, with some deshielding due to the adjacent hydroxyl group. |
| OH | ~1.5 - 3.0 (variable) | Broad Singlet | - | The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and can be exchanged with D₂O.[1] |
Comparative Spectral Analysis
To contextualize the predicted spectrum of 2-Oxaspiro[3.3]heptan-5-ol, we will compare it with the known ¹H NMR data of 3-hydroxyoxetane and cyclobutanol. This comparison will allow us to dissect the spectral contributions of the oxetane ring, the hydroxyl group, and the spirocyclic system.
2-Oxaspiro[3.3]heptan-5-ol vs. 3-Hydroxyoxetane
3-Hydroxyoxetane serves as an excellent non-spirocyclic analogue. Its ¹H NMR spectrum provides a baseline for the chemical shifts of protons in an alcohol-substituted oxetane ring. In a reported spectrum, the methylene protons of the oxetane ring in 3-hydroxyoxetane appear as doublets at 4.88 and 4.91 ppm, and the hydroxyl proton is a broad singlet at 2.92 ppm.[2]
| Compound | Oxetane Protons (α to O) | Carbinol Proton (CH-OH) | Other Ring Protons | OH Proton |
| 2-Oxaspiro[3.3]heptan-5-ol (Predicted) | ~4.5 - 4.9 ppm | ~4.0 - 4.3 ppm | ~2.0 - 2.7 ppm | Variable (broad singlet) |
| 3-Hydroxyoxetane (Experimental) | 4.88, 4.91 ppm | ~4.5 ppm (estimated) | 4.88, 4.91 ppm | 2.92 ppm (broad singlet)[2] |
The comparison highlights that the protons on the oxetane ring of 2-Oxaspiro[3.3]heptan-5-ol are expected to be in a similar chemical shift range to those in 3-hydroxyoxetane, confirming the strong deshielding effect of the ring oxygen. The key difference will lie in the complexity of the signals due to the rigid spirocyclic structure, which may introduce more complex coupling patterns compared to the simpler, more flexible 3-hydroxyoxetane.
2-Oxaspiro[3.3]heptan-5-ol vs. Cyclobutanol
Cyclobutanol provides a carbocyclic analogue, allowing for an evaluation of the electronic influence of the oxygen atom in the oxetane ring. The ¹H NMR spectrum of cyclobutanol shows the carbinol proton at approximately 4.23 ppm.[3] The other ring protons appear as a complex multiplet between 1.11 and 2.46 ppm.[3]
| Compound | Carbinol Proton (CH-OH) | Ring Protons (α to CH-OH) | Other Ring Protons | OH Proton |
| 2-Oxaspiro[3.3]heptan-5-ol (Predicted) | ~4.0 - 4.3 ppm | ~2.0 - 2.4 ppm | ~2.5 - 2.7 ppm (oxetane) | Variable (broad singlet) |
| Cyclobutanol (Experimental) | ~4.23 ppm[3] | ~2.24, 2.46 ppm[3] | ~1.11 - 2.10 ppm[3] | Variable (singlet) |
This comparison illustrates that the carbinol proton in both molecules is in a similar chemical shift environment. The significant difference is the presence of the downfield signals for the oxetane protons in 2-Oxaspiro[3.3]heptan-5-ol, which are absent in cyclobutanol. This directly demonstrates the deshielding effect of the oxygen atom in the four-membered ring.
Experimental Protocols
Standard Operating Procedure for ¹H NMR Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte (e.g., 2-Oxaspiro[3.3]heptan-5-ol) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a concentrated sample).
-
Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the proton connectivity.
-
D₂O Exchange Experiment
To confirm the assignment of the hydroxyl proton, a D₂O exchange experiment can be performed:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
The signal corresponding to the hydroxyl proton will either disappear or significantly decrease in intensity due to the exchange of the acidic proton with deuterium.
Visualizing the Analysis Workflow
Caption: Workflow for the ¹H NMR analysis of 2-Oxaspiro[3.3]heptan-5-ol.
Conclusion
The ¹H NMR spectral analysis of 2-Oxaspiro[3.3]heptan-5-ol is a critical step in its structural verification. While an experimental spectrum is not yet publicly available, a detailed prediction based on the analysis of structurally related compounds provides a robust framework for its interpretation. The comparative analysis with 3-hydroxyoxetane and cyclobutanol effectively deconvolutes the spectral contributions of the key structural motifs: the oxetane ring, the hydroxyl group, and the spirocyclic core. The deshielding effect of the oxetane's oxygen atom is clearly demonstrated by the downfield chemical shifts of the α-protons, a key distinguishing feature compared to its carbocyclic analogue. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this novel and promising chemical entity.
References
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
-
MDPI. (2020). Chemical Space Exploration of Oxetanes. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
Sources
- 1. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mdpi.com [mdpi.com]
- 3. Cyclobutanol(2919-23-5) 1H NMR [m.chemicalbook.com]
Comparative Guide: Chiral Resolution of Racemic 2-Oxaspiro[3.3]heptan-5-ol
[1]
Executive Summary
For the resolution of racemic 2-Oxaspiro[3.3]heptan-5-ol , two primary methodologies dominate the landscape: Enzymatic Kinetic Resolution (EKR) and Supercritical Fluid Chromatography (SFC) .[1]
-
Select Enzymatic Resolution (CAL-B) if your goal is multi-gram to kilogram scalability with low capital expenditure.[1] It offers high enantiomeric excess (>99% ee) but requires chemical separation of the product and substrate.
-
Select Preparative SFC if your goal is rapid delivery (mg to g scale) of both enantiomers with 100% theoretical yield. Note that due to the lack of a chromophore, ELSD or MS detection is mandatory .
Part 1: Technical Analysis of Resolution Methods
Method A: Enzymatic Kinetic Resolution (EKR)
The "Gold Standard" for Scalability
Biocatalysis using lipases is the most robust method for resolving sterically constrained spiro-alcohols. The rigid geometry of the spiro[3.3]heptane system fits well within the active site of Candida antarctica Lipase B (CAL-B), allowing for highly selective acetylation of the (R)-enantiomer (typically) while leaving the (S)-alcohol untouched.[1]
The Protocol
-
Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1][2]
-
Acyl Donor: Vinyl Acetate (Irreversible acyl donor; releases volatile acetaldehyde).[1]
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.[1] MTBE is preferred for higher reaction rates.
-
Temperature: 25°C – 40°C.
Step-by-Step Workflow:
-
Dissolution: Dissolve racemic 2-Oxaspiro[3.3]heptan-5-ol (1.0 eq) in anhydrous MTBE (0.1 M concentration).
-
Acyl Donor Addition: Add Vinyl Acetate (3.0 eq).
-
Initiation: Add Novozym 435 (20–50% w/w relative to substrate).
-
Incubation: Shake at 200 rpm at 30°C.
-
Monitoring (Critical): Monitor conversion via GC-FID .
-
Expert Insight: Do NOT rely on TLC/UV. This molecule has no chromophore. GC is required to resolve the alcohol and the acetylated ester.
-
-
Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution). Filter off the enzyme beads.
-
Separation: Concentrate the filtrate. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) via flash column chromatography (Silica gel; EtOAc/Hexanes gradient).[1]
-
Hydrolysis: The (R)-acetate can be hydrolyzed (K2CO3/MeOH) to yield the (R)-alcohol.[1]
Performance Data (Representative):
| Metric | Value | Notes |
|---|---|---|
| Enantiomeric Ratio (E) | >100 | Highly selective for rigid spiro-alcohols.[1] |
| Yield (Single Enantiomer) | 40–45% | Theoretical max is 50%.[1] |
| ee% (Product) | >98% | Excellent optical purity. |
| Throughput | High | Easily scalable to kg batches. |
Method B: Supercritical Fluid Chromatography (SFC)
The "Speed" Route for Discovery Chemistry
SFC is superior for rapid access to both enantiomers without chemical derivatization. However, the 2-oxaspiro[3.3]heptan-5-ol scaffold presents a detection challenge.[1] Standard UV-triggered collection will fail due to the absence of aromatic rings or conjugated systems.
The Protocol
-
Column: Chiralpak IG or Chiralpak IC (Immobilized Amylose/Cellulose derivatives).
-
Why: Immobilized phases are robust and tolerate a wider range of modifiers, which is crucial for polar alcohols.
-
-
Mobile Phase: CO₂ / Methanol (85:15 to 80:20).[1]
-
Detection: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry).[1]
-
Warning: UV detection at 210 nm is unreliable due to solvent cutoff noise and weak absorption of the ether/alcohol functionalities.
-
Step-by-Step Workflow:
-
Screening: Inject racemate on an analytical SFC unit with an ELSD detector to determine retention times (Tr1 vs Tr2).
-
Loading: Dissolve sample in Methanol (50 mg/mL).
-
Injection: Stacked injections (e.g., every 3 minutes) to maximize throughput.
-
Collection: Collect fractions based on ELSD signal threshold.
-
Recovery: Evaporate solvent. CO₂ removes itself, leaving pure enantiomers.
Performance Data:
| Metric | Value | Notes |
|---|---|---|
| Yield | >90% | Near quantitative recovery of both isomers.[1][3] |
| Cycle Time | 3–6 min | Extremely fast separation. |
| Purity | >99% ee | Dependent on column loading. |
| Cost | High | Equipment and solvent costs are higher than enzymes. |
Part 2: Decision Logic & Visualization[1]
Visualization 1: Strategic Decision Matrix
This diagram guides the researcher on choosing the correct method based on project phase and available resources.
Caption: Decision tree for selecting the optimal resolution strategy based on scale and detector availability.
Visualization 2: Enzymatic Workflow (Mechanism)
This diagram illustrates the kinetic resolution process, highlighting the separation of the reacted ester from the unreacted alcohol.
Caption: Workflow for the Lipase-catalyzed kinetic resolution, yielding both enantiomers via acetylation and subsequent hydrolysis.
Part 3: Comparative Data Summary
The following table contrasts the two methods to assist in resource allocation.
| Feature | Enzymatic Resolution (CAL-B) | SFC (Chiralpak IG/IC) |
| Primary Use Case | Large-scale synthesis (>10g) | Rapid discovery/purification (<5g) |
| Detection Requirement | GC-FID (Essential) | ELSD or MS (Essential) |
| Yield (Theoretical) | 50% (max per pass) | 100% (both enantiomers recovered) |
| Enantiomeric Excess | Excellent (>99% typical) | Tunable (>99% possible) |
| Atom Economy | Moderate (requires acyl donor) | High (solvent recycling possible) |
| Development Time | 1–2 Weeks (Screening + Optimization) | 1–2 Days (Method Development) |
| Cost Driver | Enzyme (reusable) | Instrument Time & Columns |
Expert Recommendation
For the 2-Oxaspiro[3.3]heptan-5-ol scaffold, the lack of UV absorbance is the primary failure mode in standard labs.[1]
-
If you lack ELSD/MS or GC-FID: You must use Chemical Derivatization .[1] React the alcohol with (1S)-(-)-Camphanic chloride to form diastereomeric esters.[1] These will be UV-active (due to the ester/camphanic moiety) and separable by standard HPLC or crystallization. This is a "low-tech" but guaranteed backup method.[1]
References
-
General Principles of Enzymatic Resolution
-
SFC for Polar Alcohols
-
Synthesis & Utility of 2-Oxaspiro[3.
-
Detection Challenges (ELSD/CAD)
A Comparative Guide to the Metabolic Stability of Spiro[3.3]heptan-5-ol versus Cyclohexanol
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer both potent biological activity and favorable ADME (Administration, Distribution, Metabolism, and Excretion) properties is paramount. Among the most critical of these properties is metabolic stability, a measure of a compound's susceptibility to biotransformation by the body's enzymatic machinery.[1][2] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in vivo, whereas a compound that is rapidly metabolized may suffer from low bioavailability and a short duration of action.[3]
This guide provides an in-depth comparison of the anticipated metabolic stability of two carbocyclic alcohols: the conformationally flexible cyclohexanol and the rigid, three-dimensional spiro[3.3]heptan-5-ol. While cyclohexanol represents a classic and well-understood alicyclic structure, the spiro[3.3]heptane scaffold has gained significant attention as a bioisosteric replacement for aromatic rings, often leading to improved physicochemical and pharmacokinetic profiles.[4][5][6] Through structural analysis, examination of established metabolic pathways, and a proposed experimental framework, we will explore the underlying principles that dictate the metabolic fate of these two structures.
Structural and Conformational Analysis: The Foundation of Stability
The metabolic liability of a molecule is intrinsically linked to its structure. The arrangement of atoms in three-dimensional space dictates how a molecule fits into the active site of a metabolic enzyme and which of its bonds are accessible for chemical transformation.
-
Cyclohexanol: As a monosubstituted cyclohexane, cyclohexanol exists predominantly in a dynamic equilibrium of chair conformations. This conformational flexibility allows the molecule to readily adapt its shape to fit within the active sites of various metabolic enzymes, such as alcohol dehydrogenases and cytochrome P450s (CYPs). The hydrogen atoms on the ring are in either axial or equatorial positions, presenting multiple potential sites for oxidative attack.
-
Spiro[3.3]heptan-5-ol: In stark contrast, the spiro[3.3]heptane core is a rigid, strained bicyclic system.[7] This rigidity locks the molecule into a specific three-dimensional conformation. This structural constraint has two significant consequences for metabolic stability:
-
Steric Shielding: The compact and intricate 3D structure can sterically hinder the approach of metabolic enzymes to potential sites of oxidation. The spirocyclic core effectively shields many of the C-H bonds.
-
Reduced Lipophilicity: The introduction of sp³-rich, rigid scaffolds like spiro[3.3]heptane often leads to a decrease in lipophilicity compared to more planar or flexible aromatic systems they are designed to replace.[8] While not a direct measure of stability, lower lipophilicity can correlate with reduced binding to metabolic enzymes like CYPs.
-
The fundamental difference lies in flexibility versus rigidity. Cyclohexanol's pliability makes it an accommodating substrate for metabolic enzymes, whereas spiro[3.3]heptan-5-ol's fixed structure presents a more challenging recognition and binding problem for these same enzymes.
Anticipated Metabolic Pathways
Metabolism typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions.[9] For these alcohols, the primary routes of Phase I metabolism are oxidation.
Cyclohexanol Metabolism: The metabolic pathway for cyclohexanol is well-documented. The principal transformation is the oxidation of the secondary alcohol to its corresponding ketone, cyclohexanone. This reaction is primarily catalyzed by alcohol dehydrogenases (ADHs) and cytochrome P450 enzymes, particularly CYP2E1.[10][11][12][13] Following this initial oxidation, the resulting cyclohexanone can be further metabolized via Baeyer-Villiger oxidation to form ε-caprolactone, which is then hydrolyzed to 6-hydroxycaproic acid and ultimately adipic acid.[14][15]
Caption: Anticipated metabolic pathway of Cyclohexanol.
Spiro[3.3]heptan-5-ol (Hypothesized Metabolism): Direct experimental data for spiro[3.3]heptan-5-ol is not readily available. However, based on chemical principles and data from related compounds, we can construct a strong hypothesis. The primary metabolic step would likely be the oxidation of the alcohol to spiro[3.3]heptan-5-one. The critical difference is the rate at which this occurs.
Studies incorporating the spiro[3.3]heptane scaffold into known drug molecules have consistently demonstrated a significant increase in metabolic stability. For instance, replacing a phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane moiety increased its metabolic half-life by 200-800%.[16] This strongly suggests that the spiro[3.3]heptane core is inherently resistant to metabolism. This resistance is attributed to its rigid structure, which limits access to C-H bonds that would otherwise be targets for hydroxylation. Therefore, while oxidation of the alcohol is possible, subsequent metabolism of the spirocyclic core is expected to be minimal.
Comparative Data Summary
The following table summarizes the key properties and the expected metabolic stability based on structural analysis and literature evidence on analogous compounds.
| Feature | Cyclohexanol | Spiro[3.3]heptan-5-ol | Rationale for Difference |
| Structure | Monocyclic, flexible | Spirocyclic, rigid | Rigidity of the spirocycle limits conformational freedom required for optimal enzyme binding. |
| Primary Metabolic Route | Oxidation to cyclohexanone | Oxidation to spiro[3.3]heptan-5-one | The core chemical transformation of the alcohol is the same. |
| Key Enzymes | ADH, CYP2E1 | Likely CYP family enzymes | CYP enzymes are the primary system for metabolizing xenobiotics.[17] |
| Susceptibility to Further Oxidation | High (ring opening) | Low (predicted) | The spiro[3.3]heptane core is robust and sterically shielded, protecting it from further enzymatic attack.[16][18] |
| Predicted Metabolic Half-Life | Short to Moderate | Long | Based on data showing spirocycles enhance the stability of parent drug molecules.[8][16] |
| Predicted Intrinsic Clearance (CLint) | High | Low | High clearance corresponds to rapid metabolism and a short half-life.[1] |
Experimental Protocol: A Head-to-Head In Vitro Comparison
To empirically validate the hypothesized difference in metabolic stability, a well-controlled in vitro assay is necessary. The following protocol describes a standard and robust method using human liver microsomes (HLM), which are subcellular fractions rich in Phase I enzymes like CYPs.[9][19][20]
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of spiro[3.3]heptan-5-ol and cyclohexanol.
Materials:
-
Spiro[3.3]heptan-5-ol and Cyclohexanol (high purity)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Positive Control Substrates (e.g., Testosterone, Verapamil - for high and low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates, thermal cycler or water bath at 37°C
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer solution at pH 7.4.
-
Prepare stock solutions of spiro[3.3]heptan-5-ol, cyclohexanol, and positive controls (e.g., 1 mM in DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (Self-Validating System):
-
For each compound, prepare two sets of incubations:
-
+NADPH (Test): This measures enzymatic degradation.
-
-NADPH (Control): This measures non-enzymatic degradation and ensures that any compound loss is due to metabolism.
-
-
The final incubation mixture (e.g., 200 µL) should contain: HLM (0.5 mg/mL), test compound (1 µM), and phosphate buffer.
-
-
Reaction and Time Course:
-
Pre-warm the plate containing HLM, buffer, and test compound for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" wells. Add an equal volume of buffer to the "-NADPH" wells.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 25 µL) from each well and immediately add it to a quenching solution (e.g., 100 µL of ice-cold acetonitrile containing the internal standard). The "t=0" sample is taken immediately after adding the NADPH system.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method. The method should be optimized for the specific mass transitions of each analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this curve (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[1]
-
Conclusion and Forward Outlook
Based on a thorough analysis of molecular structure and robust evidence from analogous compounds in the literature, spiro[3.3]heptan-5-ol is predicted to have significantly greater metabolic stability than cyclohexanol . The inherent rigidity and three-dimensional complexity of the spirocyclic scaffold serve as a powerful metabolic shield, a feature that is increasingly sought after in modern drug design.[21][22][23] In contrast, the conformational flexibility of cyclohexanol makes it a more readily accepted substrate for the body's primary metabolic enzymes.
The provided experimental protocol offers a clear and validated pathway for empirically confirming this hypothesis. For researchers and drug development professionals, understanding these structure-stability relationships is crucial. The spiro[3.3]heptane motif represents a valuable tool for medicinal chemists to overcome the pervasive challenge of high metabolic clearance, ultimately enabling the design of more durable and effective therapeutics.
References
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ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
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ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
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Creative Bioarray. In Vitro Metabolic Stability. [Link]
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YouTube. metabolic stability & determining intrinsic drug clearance. [Link]
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YouTube. metabolic stability assays for predicting intrinsic clearance. [Link]
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ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]
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Creative Biolabs. Metabolic Stability Assay. [Link]
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Słoczyńska, K. et al. Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
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Donoghue, N. A., & Trudgill, P. W. (1975). The metabolism of cyclohexanol by Nocardia globerula CL1. European journal of biochemistry, 60(1), 1–7. [Link]
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YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7966, Cyclohexanol. [Link]
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Prysiazhniuk, K. et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(10), e202316557. [Link]
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ResearchGate. Spiro[3.3]heptane as a Saturated Benzene Bioisostere. [Link]
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YouTube. CYP2E1 Mechanism: Oxidation of Ethanol to Acetaldehyde. [Link]
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Lu, Y., & Cederbaum, A. I. (2008). CYP2E1 and oxidative liver injury by alcohol. Free radical biology & medicine, 44(5), 723–738. [Link]
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ResearchGate. A Probabilistic Approach to Classifying Metabolic Stability. [Link]
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Oxford Academic. PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. [Link]
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Guengerich, F. P., & Cederbaum, A. I. (2019). Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens. Antioxidants & redox signaling, 31(15), 1140–1152. [Link]
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Oreate AI Blog. Unlocking the Potential of Spirocycles in Medicinal Chemistry. [Link]
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ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
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National Center for Biotechnology Information. The Role of CYP2E1 in Alcohol Metabolism and Sensitivity in the Central Nervous System. [Link]
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Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]
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Frontiers. Chronic alcohol intake disrupts cytochrome P450 enzyme activity in alcoholic fatty liver disease: insights into metabolic alterations and therapeutic targets. [Link]
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National Center for Biotechnology Information. MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. [Link]
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ResearchGate. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
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Eawag-BBD. Cyclohexane Degradation Pathway. [Link]
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ResearchGate. Metabolic pathway involved in the degradation of cyclohexane. [Link]
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National Center for Biotechnology Information. The Role of CYP2E1 in Alcohol Metabolism and Sensitivity in the Central Nervous System. [Link]
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American Journal of Physiology-Gastrointestinal and Liver Physiology. Ethanol metabolism by alcohol dehydrogenase or cytochrome P 450 2E1 differentially impairs hepatic protein trafficking and growth hormone signaling. [Link]
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Merck Millipore. Metabolic Stability Assays. [Link]
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Royal Society of Chemistry. Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. [Link]
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ResearchGate. Alcohol dehydrogenase and cytochrome P450 2E1 can be induced by long-term exposure to ethanol in cultured liver HEP-G2 cells. [Link]
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BioModels. Shah2020 - Predicting Human Liver Microsomal Stability of small molecules. [Link]
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ResearchGate. Novel Cyclic Phosphate Prodrug Approach for Cytochrome P450-activated Drugs Containing an Alcohol Functionality. [Link]
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ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]
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A Comparative Crystallographic Guide to 2-Oxaspiro[3.3]heptane Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new regions of chemical space and improve the properties of drug candidates is a central theme in modern medicinal chemistry. Among the emerging three-dimensional frameworks, the 2-oxaspiro[3.3]heptane motif has garnered significant attention. Its inherent rigidity, coupled with the desirable physicochemical properties imparted by the oxetane ring, makes it an attractive building block for the design of next-generation therapeutics. This guide provides an in-depth comparison of the X-ray crystallographic data of a key 2-oxaspiro[3.3]heptane derivative with a closely related sulfur-containing analog, offering valuable structural insights for researchers in the field.
The Rising Profile of Spirocyclic Oxetanes in Drug Discovery
The incorporation of small, strained ring systems into drug molecules is a well-established strategy to enhance their three-dimensional character, which can lead to improved target engagement, selectivity, and pharmacokinetic properties. The oxetane ring, a four-membered cyclic ether, has proven to be a particularly valuable moiety in this regard. It can act as a polar, metabolically stable surrogate for gem-dimethyl groups or carbonyl functionalities, often leading to improvements in aqueous solubility and metabolic stability. When incorporated into a spirocyclic system like 2-oxaspiro[3.3]heptane, the oxetane ring contributes to a well-defined and rigid three-dimensional geometry, presenting substituents in precise vectors for interaction with biological targets. This structural rigidity can be a significant advantage in rational drug design, allowing for more predictable binding modes.
This guide will delve into the precise structural parameters of a bis-spiro-oxetane derivative as determined by single-crystal X-ray diffraction and compare them to those of 2,6-dithiaspiro[3.3]heptane, a sulfur-containing analog. This comparison will highlight the subtle yet significant differences in bond lengths, angles, and overall conformation that arise from the substitution of oxygen with sulfur in this strained spirocyclic framework.
Comparative Crystallographic Data
The following table summarizes the key geometric parameters extracted from the single-crystal X-ray diffraction data for a bis-spiro-oxetane pyrroline nitroxide derivative and 2,6-dithiaspiro[3.3]heptane. These parameters provide a quantitative insight into the structural similarities and differences between these two important spirocyclic scaffolds.
| Parameter | Bis-Spiro-Oxetane Derivative (CSD: 2084248) | 2,6-Dithiaspiro[3.3]heptane (CSD: 263225)[1] |
| Spirocyclic Core Bond Lengths (Å) | ||
| C-O (oxetane) | ~1.45-1.47 | N/A |
| C-S (thietane) | N/A | 1.82-1.84 |
| C-C (within rings) | ~1.54-1.56 | 1.53-1.55 |
| C-C (spiro center to ring) | ~1.53-1.55 | ~1.54 |
| Spirocyclic Core Bond Angles (°) | ||
| C-O-C (oxetane) | ~92-94 | N/A |
| C-S-C (thietane) | N/A | ~78 |
| O-C-C (oxetane) | ~87-89 | N/A |
| S-C-C (thietane) | N/A | ~94 |
| C-C-C (within rings) | ~88-90 | ~88 |
| C-C(spiro)-C | ~113-115 | ~114 |
| Key Torsional Angles (°) | ||
| Puckering of Rings | The oxetane rings exhibit a slight puckering. | The thietane rings are also puckered. |
Note: The precise bond lengths and angles for the bis-spiro-oxetane derivative should be obtained by accessing the full crystallographic information file (CIF) from the Cambridge Structural Database (CSD) using the provided deposition numbers (2084248–2084252). The data for 2,6-dithiaspiro[3.3]heptane is derived from the provided reference.
The comparison reveals that the C-S bonds in the thietane rings of 2,6-dithiaspiro[3.3]heptane are significantly longer than the C-O bonds in the oxetane rings, as expected from the larger atomic radius of sulfur. This difference in bond length leads to a more acute C-S-C bond angle compared to the C-O-C angle, a consequence of the different electronic and steric requirements of the heteroatoms. These variations in the core geometry will influence the overall shape and substituent positioning of derivatives, which is a critical consideration for structure-based drug design.
Experimental Protocol: Synthesis and Crystallization of a Bis-Spiro-Oxetane Derivative
The following is a representative protocol for the synthesis and crystallization of a bis-spiro-oxetane derivative, based on the work of Huang et al.[2] This protocol is intended as a guide and may require optimization for specific derivatives.
Step 1: Synthesis of the Tetraol Precursor
The synthesis begins with a suitable starting material, which is converted to a tetraol precursor through a series of standard organic transformations. The specific reactions will depend on the desired final product.
Step 2: Double Mitsunobu Cyclization
-
To a solution of the tetraol precursor in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (PPh3) (4.2 equivalents).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (4.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the bis-spiro-oxetane product.
Step 3: Crystallization
-
Dissolve the purified bis-spiro-oxetane derivative in a minimal amount of a suitable solvent or solvent system (e.g., dichloromethane/hexanes, ethyl acetate/hexanes).
-
Slowly evaporate the solvent at room temperature, or employ vapor diffusion by placing the solution in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
Allow the solution to stand undisturbed for several days to weeks.
-
Collect the resulting single crystals by filtration or careful decantation.
-
Wash the crystals with a small amount of cold solvent and dry them under a gentle stream of inert gas.
Step 4: X-ray Diffraction Analysis
The suitability of the obtained crystals for single-crystal X-ray diffraction should be confirmed by examination under a polarized light microscope. Data collection is then performed on a suitable single-crystal X-ray diffractometer.
Workflow from Synthesis to Structural Analysis
The following diagram illustrates the general workflow for the synthesis, crystallization, and structural analysis of 2-oxaspiro[3.3]heptane derivatives.
Caption: Workflow for the synthesis and structural analysis of a bis-spiro-oxetane derivative.
Conclusion and Future Outlook
The structural data presented in this guide underscores the value of X-ray crystallography in providing a detailed understanding of the three-dimensional architecture of novel spirocyclic scaffolds. The comparison between the 2-oxaspiro[3.3]heptane derivative and its dithia-analog reveals how subtle changes in atomic composition can significantly impact molecular geometry. These insights are crucial for medicinal chemists aiming to fine-tune the properties of drug candidates by leveraging the unique structural features of these promising building blocks. As the synthesis of diverse 2-oxaspiro[3.3]heptane derivatives becomes more accessible, we anticipate a surge in their application in drug discovery programs, further solidifying their place in the modern medicinal chemist's toolkit.
References
-
Huang, S., et al. (2021). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. The Journal of Organic Chemistry, 86(19), 13586–13595. Available at: [Link].
Sources
Fsp3 Character Validation of Spirocyclic Building Blocks: A Comparative Guide
Executive Summary: The "Escape from Flatland" Imperative
In modern drug discovery, the correlation between molecular complexity—specifically the fraction of sp3-hybridized carbons (
This guide objectively validates the performance of spirocyclic building blocks (e.g., spiro[3.3]heptanes, spirooxetanes) as high-
Theoretical Framework
Defining Fsp3
The
Clinical Correlation:
-
Discovery Stage: Average
-
Marketed Drugs: Average
The Spirocyclic Advantage
Spirocyclic scaffolds serve as rigid, defined 3D spacers. Unlike flexible alkyl chains, they project substituents into specific vectors, improving target complementarity while disrupting the planar stacking that leads to poor solubility.
Comparative Analysis: Spirocycles vs. Traditional Scaffolds
The following data contrasts spirocyclic scaffolds with their flat (aromatic) or flexible counterparts.
Physicochemical Property Comparison
Data aggregated from internal validation studies and literature precedents (e.g., Carreira, Mykhailiuk).
| Feature | Phenyl / Aromatic Ring | Piperidine / Morpholine | Spirocyclic Scaffold (e.g., Spiro[3.3]heptane, Spirooxetane) | Impact of Switch to Spiro |
| Geometry | Planar (2D) | Flexible Chair (3D) | Rigid, Orthogonal (3D) | Vector Definition: Accesses novel chemical space; improves selectivity.[1] |
| Solubility | Low (due to | Moderate | High | Solubility: Disrupts crystal packing; lowers LogD. |
| Metabolic Stability | Variable (CYP oxidation prone) | Low (N-oxidation, | High | Stability: Blocks metabolic soft spots (e.g., gem-dimethyl effect, steric shielding). |
| Basicity (pKa) | N/A | High (8.0 - 10.0) | Modulated (6.0 - 7.5) | Permeability: Lower pKa improves membrane permeability and reduces hERG liability. |
Case Study: Optimization of SYK Inhibitors (Entospletinib Analogs)
A clear example of
-
Challenge: The parent compound (Entospletinib) suffered from high metabolic clearance due to oxidation of the morpholine ring and poor solubility.[2][3]
-
Alternative 1 (Piperazine): Improved stability but increased basicity (pKa ~8.0), leading to poor selectivity (T/B cell ratio = 5).[2][3]
-
Spiro/Oxetane Solution: Introduction of an oxetane ring (increasing
and steric bulk) reduced basicity (pKa ~6.4) and blocked metabolic sites.[3][5] -
Result: Doubled selectivity (T/B ratio = 10), maintained metabolic stability, and achieved high solubility at pH 2.[3]
Experimental Validation Protocols
To validate spirocyclic building blocks in your own pipeline, use the following self-validating protocols.
Protocol A: High-Throughput Kinetic Solubility Assay
Objective: Quantify the impact of
-
Preparation of Stock:
-
Dissolve test compounds (Spiro vs. Aromatic analog) in DMSO to 10 mM.
-
Validation Step: Check for precipitation in the DMSO stock using light scattering or visual inspection.
-
-
Dilution:
-
Spike 5
L of stock into 495 L of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 M, 1% DMSO). -
Control: Prepare a reference standard (e.g., Hydrocortisone, High Solubility; Tamoxifen, Low Solubility).
-
-
Equilibration:
-
Shake at 300 rpm for 24 hours at 25°C.
-
Why: Ensures equilibrium is reached, distinguishing kinetic solubility from supersaturation.
-
-
Filtration & Analysis:
-
Vacuum filter using a 0.45
m PVDF membrane to remove undissolved particles. -
Analyze filtrate via LC-MS/MS or UV-Vis (if extinction coefficient is known).
-
-
Calculation:
Protocol B: Intrinsic Clearance ( ) Microsomal Stability
Objective: Assess if the spirocyclic scaffold successfully blocks metabolic soft spots.
-
Reaction System:
-
Enzyme: Human Liver Microsomes (HLM), final protein conc. 0.5 mg/mL.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Incubation:
-
Pre-incubate compounds (1
M final) with microsomes for 5 min at 37°C. -
Initiate reaction by adding NADPH.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
-
Termination:
-
Quench aliquots into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
-
Data Analysis:
-
Plot
vs. Time. -
Calculate slope (
).
-
-
Interpretation:
-
A significant decrease in
for the spirocyclic analog compared to the aromatic/aliphatic parent confirms the "metabolic shielding" effect.
-
Visualizations
Workflow: Validating Fsp3 Enhancement
This workflow illustrates the logical progression from scaffold selection to experimental validation.
Caption: Logical workflow for transitioning from flat aromatic hits to spirocyclic leads using Fsp3 as a guiding metric.
Decision Tree: When to Use Spirocycles?
Use this logic to determine if a spirocyclic substitution is the correct strategy for your molecule.
Caption: Decision matrix for deploying spirocyclic scaffolds based on specific ADME liabilities.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Mykhailiuk, P. K., et al. (2024).[6] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
Sources
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- 6. enamine.net [enamine.net]
Navigating Stereochemistry: A Comparative Guide to the Biological Activity of 5-ol vs. 6-ol Spiro Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule can dramatically alter its biological function. This principle is particularly pronounced in spirocyclic compounds, rigid structures with two rings sharing a single atom. This guide delves into a critical aspect of spiro-isomerism: the comparative biological activity of isomers possessing a hydroxyl (-OH) group at the 5-position versus the 6-position of the spiro core. Understanding these subtle structural nuances is paramount for designing potent and selective therapeutic agents.
The Significance of Hydroxyl Group Positioning in Spirocyclic Scaffolds
The introduction of a hydroxyl group to a spirocyclic scaffold can significantly impact its pharmacokinetic and pharmacodynamic properties. This functional group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. The specific location of this hydroxyl group, whether at the 5- or 6-position, can lead to distinct spatial orientations, thereby influencing binding affinity, selectivity, and ultimately, the biological response.
Comparative Biological Activity: Insights from Experimental Data
The influence of the hydroxyl group's position is often context-dependent, varying with the specific spiro scaffold and the biological target. Here, we present a summary of findings from studies on different classes of spiro compounds that shed light on the potential differences between 5-ol and 6-ol isomers.
Case Study: Spiro[chromene-2,4′-piperidine]s and Serotonin Receptor Activity
A study focused on spiro[chromene-2,4'-piperidine] derivatives as 5-HT2C receptor agonists provides a compelling example of how subtle positional changes can impact activity. While not a direct 5-ol versus 6-ol comparison, the study compared chloro-analogs at these positions, which can be considered isosteric replacements for the hydroxyl group in terms of size.
| Compound | Position of Chloro Group | 5-HT2C Receptor Agonist Potency (EC50) | Reference |
| Analog 1 | 5-Cl | 30.98 nM | [1] |
| Analog 2 | 6-Cl | 2154 nM | [1] |
As the data indicates, the 5-chloro analog was significantly more potent than the 6-chloro analog, highlighting the critical role of substitution at the 5-position for this particular scaffold's interaction with the 5-HT2C receptor.[1] This suggests that a 5-ol spiro[chromene-2,4'-piperidine] isomer might exhibit higher affinity and potency compared to its 6-ol counterpart.
Case Study: Spirostanol Saponins - Cytotoxicity and Anti-inflammatory Effects
Research on spirostanol saponins, a class of naturally occurring steroids with a spiroketal structure, reveals the nuanced effect of hydroxylation patterns on biological activity. A study on saponins from Allium porrum investigated the cytotoxicity and anti-inflammatory properties of several related compounds, including a 6-deoxyaginoside. While a direct 5-ol comparison was not available, the study underscores the importance of the overall substitution pattern on the steroidal backbone in dictating biological effects.[2][3]
Another study on dihydroergosterol-glycosides, which also possess a steroidal scaffold, demonstrated that the stereochemistry of the glycosidic linkage significantly impacts anti-inflammatory activity. The β-anomers were found to be superior inhibitors of inflammatory markers compared to the α-anomers.[4] This emphasizes that beyond the position of a hydroxyl group, its stereochemical orientation is a critical determinant of bioactivity.
Experimental Protocols for Comparative Analysis
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments to comparatively evaluate the biological activity of 5-ol and 6-ol spiro isomers.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-ol and 6-ol spiro isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Plating: Seed the macrophages in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the 5-ol and 6-ol spiro isomers for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Visualizing the Rationale: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for the comparative biological evaluation of 5-ol and 6-ol spiro isomers.
Caption: A simplified diagram of the LPS-induced inflammatory pathway in macrophages, a target for anti-inflammatory spiro compounds.
Conclusion and Future Directions
The precise positioning of a hydroxyl group on a spirocyclic scaffold is a critical determinant of its biological activity. While direct comparative data for 5-ol versus 6-ol isomers remains sparse, the available evidence strongly suggests that this seemingly minor structural alteration can lead to significant differences in potency and selectivity. The case of spiro[chromene-2,4'-piperidine]s indicates that the 5-position may be a more favorable site for interaction with certain receptors.
To advance the field of spiro-based drug discovery, systematic structure-activity relationship (SAR) studies are imperative. The synthesis and parallel biological evaluation of both 5-ol and 6-ol isomers of various spiro scaffolds against a panel of relevant biological targets will provide invaluable data for the rational design of next-generation therapeutics. The experimental protocols provided in this guide offer a robust framework for such investigations. By meticulously exploring the impact of hydroxyl group positioning, researchers can unlock the full potential of spirocyclic compounds in the development of novel and effective medicines.
References
Sources
- 1. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Inhibitory Activities of 5,6-Dihydroergosterol Glycoside α- and β-Anomers on Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
Safety Operating Guide
2-Oxaspiro[3.3]heptan-5-ol: Proper Disposal Procedures
Senior Application Scientist Guide | Laboratory Safety & Logistics
Introduction: Beyond the Material Safety Data Sheet
As researchers, we often treat 2-Oxaspiro[3.3]heptan-5-ol (and its spirocyclic analogs) simply as "polar building blocks" for medicinal chemistry—valued for their ability to lower lipophilicity (
However, from a disposal and safety perspective, this molecule presents a specific challenge often overlooked in generic safety guides: Ring Strain. [2][1]
While the hydroxyl group suggests a standard organic alcohol, the oxetane ring (the 2-oxaspiro moiety) introduces significant ring strain (~106 kJ/mol). This makes the compound susceptible to acid-catalyzed ring opening, which can be exothermic. A standard "pour it in the organic waste" approach fails if that waste container contains acidic byproducts (e.g., TFA, HCl) from previous steps.
This guide outlines a self-validating disposal protocol designed to prevent polymerization events and ensure regulatory compliance.
Part 1: Chemical Identity & Risk Assessment
Before handling waste, verify the material identity and its critical reactivity profile.
| Property | Data | Operational Implication |
| Chemical Name | 2-Oxaspiro[3.3]heptan-5-ol | Primary labeling identifier. |
| CAS Number | 866632-62-0 (Generic for isomer class) | Use for waste manifesting.[2][1] |
| Molecular Formula | Calculate stoichiometry for quenching if necessary. | |
| Functional Groups | Oxetane is acid-sensitive. | |
| Hazards (GHS) | Irritant (Skin/Eye), H302 (Harmful if swallowed) | Standard PPE (Nitrile gloves, goggles) required.[1] |
| Flash Point | Predicted >60°C (High Flash) | Likely not D001 (Ignitable) by itself, but treat as flammable solvent waste.[2][1] |
The "Senior Scientist" Insight: The Acid Hazard
The oxetane oxygen is basic. In the presence of strong Brønsted acids (common in HPLC waste or deprotection steps), the oxygen protonates, activating the ring for nucleophilic attack. This leads to ring opening , which releases the inherent ring strain energy as heat.
-
Directive: NEVER dispose of this compound in a waste container with pH < 4 without prior neutralization.
Part 2: Waste Stream Segregation Logic
To ensure safety, you must segregate this waste based on chemical compatibility, not just regulatory coding.
Decision Tree: Disposal Pathway
The following logic gate ensures that the strained ring system is not exposed to conditions that trigger decomposition.
Figure 1: Segregation logic flow ensuring acid-sensitive oxetanes are neutralized prior to consolidation.
Part 3: Step-by-Step Disposal Protocol
This protocol serves as a self-validating system. You verify the safety of the waste before it leaves your bench.
Step 1: Pre-Disposal Stabilization[2]
-
Objective: Ensure the waste is chemically stable.
-
Action: If the 2-oxaspiro[3.3]heptan-5-ol is in a reaction mixture (e.g., post-reaction crude), test the pH using a distinct pH strip.[2][1]
-
If pH < 5: Slowly add Saturated Sodium Bicarbonate (
) until gas evolution ceases and pH is neutral (6–8). -
Why: This prevents "hot drum" incidents where acid-catalyzed polymerization occurs inside the waste barrel.
-
Step 2: Container Selection
-
Material: High-density polyethylene (HDPE) or Glass.
-
Avoid: Metal containers if the waste was previously acidic (corrosion risk), though neutral spiro-alcohol is compatible with steel.
-
Venting: Use a vented cap (e.g., Eco-Funnel) if the waste was recently quenched, to allow residual
to escape.
Step 3: Labeling (Regulatory Compliance)
Attach a hazardous waste tag with the following specific details. Do not use generic "Organic Waste" labels without constituents.
| Field | Entry |
| Constituent 1 | 2-Oxaspiro[3.3]heptan-5-ol |
| Constituent 2 | [Solvent Name, e.g., Ethyl Acetate] |
| Hazards | [x] Flammable [x] Irritant |
| Start Date | [Date of first addition] |
Step 4: Consolidation
-
The "Compatibility Check": Before pouring into the central laboratory waste carboy (e.g., the 20L drum), check the drum's log.
-
Prohibition: Do not pour this waste into a drum labeled "Acid Waste" or "Piranha Etch Waste."
-
Transfer: Pour slowly using a funnel. Close the latch immediately.
Part 4: Emergency Spill Response
In the event of a spill of pure 2-Oxaspiro[3.3]heptan-5-ol (solid or oil):
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Wear Nitrile gloves, lab coat, and safety glasses.
-
Containment:
-
Disposal of Debris: Place all contaminated cleanup materials into a sealable bag, label as "Contaminated Debris: Oxetane Compound," and dispose of as solid hazardous waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56962214, 2-Azaspiro[3.3]heptan-6-ol (Analogous Structure Safety Data). Retrieved from [Link][1]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][1] Angewandte Chemie International Edition. (Discusses ring strain and stability). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. (Guidelines for D001/F-List determination). Retrieved from [Link]
-
Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. (Provides data on hydrolytic stability). Retrieved from [Link][1]
Sources
Technical Guide: Personal Protective Equipment & Handling Protocols for 2-Oxaspiro[3.3]heptan-5-ol
Executive Safety Summary
2-Oxaspiro[3.3]heptan-5-ol is a rigid spirocyclic scaffold often utilized as a bioisostere in drug discovery. As a research-grade intermediate, it lacks the extensive historical toxicological data associated with commodity chemicals. Therefore, it must be handled under Universal Precautions for Novel Chemical Entities (NCEs).
Immediate Action Required:
-
Default Status: Treat as a potential Irritant (Skin/Eye/Respiratory) and potentially Harmful if swallowed.[1]
-
Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood.
-
Minimum PPE: Nitrile gloves (0.11mm+), Chemical Splash Goggles, and Flame-Resistant Lab Coat.
Risk Assessment & Hazard Profiling
Effective safety protocols rely on understanding the nature of the hazard, not just complying with a checklist.
The "Spiro" Factor
Spirocyclic compounds like 2-Oxaspiro[3.3]heptan-5-ol contain strained rings (oxetane and cyclobutane). While generally stable, this ring strain can lead to:
-
Metabolic Stability: Increased resistance to metabolic breakdown often implies longer biological half-lives if absorbed.
-
Reactivity: Potential for ring-opening reactions under strongly acidic conditions, which can generate reactive alkylating species.
Hazard Classification (GHS Inference)
Based on structural analogs (e.g., 2-Oxa-6-azaspiro[3.3]heptane) and functional group analysis:
-
Precautionary Principle: In the absence of LD50 data, assume high potency.
Personal Protective Equipment (PPE) Specifications
The following matrix defines the required PPE based on the "Barrier Integrity" concept—ensuring no single point of failure leads to exposure.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Permeation Defense: Low molecular weight alcohols can permeate thin nitrile. Double gloving provides a "breakthrough indicator" layer and allows outer glove removal upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles (Indirect Vented) | Aerosol/Splash Seal: Safety glasses (ANSI Z87.1) are insufficient for powders or liquids that may splash. Goggles seal the orbital area against airborne particulates and splashes. |
| Respiratory | Engineering Control (Primary) Fume Hood | Source Capture: PPE is the last line of defense.[5] The primary barrier against inhalation is the laminar flow of the fume hood (Face velocity: 80–100 fpm). |
| Body | Lab Coat (Flame Resistant) High-cotton or Nomex blend | Thermal/Chemical Shield: Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs. Cotton/FR materials char rather than melt. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound.
Figure 1: PPE Selection Logic based on physical state and associated risks.[4]
Operational Handling Protocols
Pre-Operational Checks
-
Verify Ventilation: Ensure fume hood is operational. A tissue strip test should show inward airflow.
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
-
De-energize Static: Spirocyclic solids can be static-prone. Use an anti-static gun or ionizer bar if weighing small quantities (<10 mg) to prevent powder scattering.
Step-by-Step Handling Procedure
Step 1: Weighing & Transfer
-
Protocol: Place the balance inside the fume hood. If the balance is external, use a tared, sealable secondary container to transport the material.
-
Why: This prevents "dusting out" during transfer, keeping the respiratory hazard contained.[1]
Step 2: Solubilization
-
Protocol: Add solvent slowly to the solid. 2-Oxaspiro[3.3]heptan-5-ol is an alcohol; ensure the solvent is compatible (e.g., DCM, Methanol).
-
Caution: Although generally stable, avoid strong Lewis acids during dissolution to prevent potential ring-opening polymerization.
Step 3: Reaction Monitoring
-
Protocol: When sampling for TLC/LCMS, use long-needle syringes to avoid placing hands inside the hood's plane.
-
Hygiene:[3][6][7] Change outer gloves immediately after handling the syringe to prevent cross-contamination of lab surfaces (keyboards, door handles).
Decontamination
-
Surface: Wipe down the work area with a soap/water solution followed by ethanol.
-
Equipment: Rinse spatulas and glassware with acetone inside the hood before moving them to the wash station.
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, immediate action prevents escalation.[4][6][8]
Figure 2: Decision matrix for spill response based on volume.
Waste Disposal
-
Classification: Segregate as "Organic Solvent Waste" (Non-Halogenated, unless mixed with halogenated solvents).
-
Labeling: Clearly label the waste tag with the full chemical name "2-Oxaspiro[3.3]heptan-5-ol" rather than just "Organic Waste." This aids waste handlers in assessing reactivity risks.
-
Prohibition: Do NOT dispose of down the drain. The spiro-structure may pose environmental persistence risks.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 2-Azaspiro[3.3]heptane (Structural Analog). National Library of Medicine. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[9] ACS Center for Lab Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. angenechemical.com [angenechemical.com]
- 4. ethz.ch [ethz.ch]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 8. csub.edu [csub.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
